Sucrose 6-benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O12/c20-6-10-13(23)16(26)19(8-21,30-10)31-18-15(25)14(24)12(22)11(29-18)7-28-17(27)9-4-2-1-3-5-9/h1-5,10-16,18,20-26H,6-8H2/t10-,11-,12-,13-,14+,15-,16+,18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHCRQREQZIDSI-OVUASUNJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127924-16-7 | |
| Record name | Sucrose 6-benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127924167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SUCROSE 6-BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTD278O4JF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Sucrose 6-Benzoate: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of sucrose 6-benzoate, a selectively modified sucrose derivative. Designed for researchers, chemists, and drug development professionals, this document delves into the molecule's chemical properties, explores the rationale and methodology behind its regioselective synthesis, outlines key characterization techniques, and discusses its application in biochemical research.
Core Molecular Identity and Physicochemical Properties
Sucrose 6-benzoate is a mono-ester of sucrose where a benzoate group is attached specifically to the primary hydroxyl group at the 6-position of the glucose moiety. This selective modification is crucial as it alters the physicochemical properties of the parent sucrose molecule while leaving seven other hydroxyl groups available for further functionalization or interaction.
The fundamental properties of sucrose 6-benzoate are summarized below.
| Property | Value | Source |
| IUPAC Name | [(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl benzoate | [1] |
| Molecular Formula | C₁₉H₂₆O₁₂ | [1] |
| Molecular Weight | 446.4 g/mol | [1] |
| CAS Number | 127924-16-7 | [1] |
| Appearance | White to off-white solid/powder | [2] |
| Synonyms | 6-O-Benzoylsucrose, Sucrose 6-O-benzoate | [1][3] |
Chemical Structure
The structure of sucrose 6-benzoate highlights the attachment of the bulky, hydrophobic benzoate group to the C6 primary alcohol of the glucopyranosyl ring.
Caption: Chemical structure of Sucrose 6-Benzoate.
The Rationale and Practice of Regioselective Synthesis
The synthesis of sucrose 6-benzoate is a non-trivial challenge in carbohydrate chemistry. Sucrose possesses eight hydroxyl groups with varying reactivity: three primary (-CH₂OH at positions C6, C1', C6') and five secondary. The primary hydroxyl at the C6 position is generally the most reactive due to reduced steric hindrance. However, achieving exclusive acylation at this position requires specific synthetic strategies to prevent the formation of a complex mixture of other mono- and poly-esters.
Expertise in Action: Why the Mitsunobu Reaction?
Direct esterification with benzoyl chloride often leads to poor selectivity. To overcome this, methods that offer high regioselectivity without the need for extensive protection-deprotection steps are preferred for efficiency. The Mitsunobu reaction is a powerful and reliable method for such transformations.[4][5]
The reaction proceeds via the activation of an alcohol (sucrose) with a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[4][6] This forms a phosphonium intermediate that is highly susceptible to nucleophilic attack by the carboxylate anion (benzoate). The reaction's high selectivity for the C6 primary hydroxyl of unprotected sucrose makes it an excellent choice for this synthesis.[7][8]
Self-Validating Protocol: Synthesis of Sucrose 6-Benzoate via Modified Mitsunobu Reaction
This protocol is adapted from a validated procedure for the synthesis of 6-O-sucrose monoesters.[8] The self-validating nature of this protocol lies in the purification and characterization steps; successful isolation of a product with the expected spectroscopic data confirms the reaction's success.
Materials:
-
Sucrose (reagent grade, dried)
-
Benzoic Acid
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Solvents for chromatography (e.g., Dichloromethane, Acetone, Methanol, Water)
-
Silica Gel for column chromatography
Step-by-Step Methodology:
-
Dissolution of Sucrose: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve sucrose (1.0 eq) in anhydrous DMF. This may require gentle heating (e.g., 70 °C) to ensure complete dissolution.
-
Reagent Addition: Cool the solution to room temperature. Add triphenylphosphine (2.7 eq) and benzoic acid (1.5 eq). Stir the mixture until all solids are dissolved.
-
Initiation of Reaction: Cool the flask to 0 °C using an ice bath. Add DIAD (2.7 eq) dropwise to the stirred solution over 15-20 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and prevent the formation of side products.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) [Eluent system: Dichloromethane:Acetone:Methanol:Water 78:10:10:1.5]. The desired product will have a higher Rf value than sucrose.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DMF. This will result in a thick, crude residue.
-
Purification: Purify the residue using flash column chromatography on silica gel. The eluent system used for TLC monitoring is a good starting point for the column. Collect fractions and analyze by TLC to identify those containing the pure product.
-
Isolation and Drying: Combine the pure fractions and remove the solvent under reduced pressure to yield sucrose 6-benzoate as a solid. Dry the product under high vacuum to remove any residual solvent.
Sources
- 1. Sucrose 6-benzoate | C19H26O12 | CID 10906400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP0352048A2 - Process for synthesizing sucrose derivatives by regioselective reaction - Google Patents [patents.google.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Synthesis and Biological Evaluation of 6-O-Sucrose Monoester Glycolipids as Possible New Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility Profile of Sucrose 6-Benzoate in Organic Solvents
Abstract
Understanding the solubility of active pharmaceutical ingredients (APIs) and key intermediates is fundamental to process chemistry, formulation development, and analytical method design. Sucrose 6-benzoate, a selectively modified carbohydrate, presents a unique solubility challenge due to its amphipathic nature, combining a highly polar sucrose backbone with a non-polar benzoyl moiety. This guide provides a comprehensive framework for characterizing the solubility of sucrose 6-benzoate in organic solvents. Recognizing the scarcity of published quantitative data for this specific molecule, we shift the focus from reporting existing values to establishing a robust, first-principles-based methodology for determining its solubility profile. We provide a detailed experimental protocol based on the gold-standard isothermal shake-flask method coupled with a validated High-Performance Liquid Chromatography (HPLC) quantification technique. This document is intended for researchers, chemists, and drug development professionals, offering both the theoretical foundation and practical instruction required to generate reliable and reproducible solubility data.
Introduction: The Significance of Sucrose 6-Benzoate Solubility
Sucrose 6-benzoate is a sucrose molecule where a single hydroxyl group at the 6-position of the glucose residue is esterified with benzoic acid. This selective modification significantly alters the physicochemical properties of the parent sucrose molecule, reducing its hydrophilicity and introducing aromatic characteristics. This compound and similar structures serve as important chiral building blocks in organic synthesis and as precursors for more complex molecules, including non-caloric sweeteners like sucralose.[1]
The solubility of sucrose 6-benzoate is a critical parameter that dictates:
-
Reaction Engineering: Solvent selection for synthesis and purification (e.g., crystallization) is directly dependent on solubility at various temperatures.
-
Formulation Science: For any potential application, understanding its solubility in various excipients and solvent systems is paramount for developing stable and effective formulations.
-
Analytical Chemistry: The choice of mobile phases in chromatographic analysis and diluents for sample preparation requires precise knowledge of solubility to ensure accurate and reproducible results.
This guide will first establish the theoretical principles governing solubility, then detail the specific physicochemical properties of sucrose 6-benzoate, and finally, present a comprehensive, field-proven protocol for its experimental determination.
Theoretical Framework: Predicting Solubility Behavior
The principle of "similia similibus solvuntur" or "like dissolves like " is the cornerstone for predicting solubility.[2] This principle states that a solute will dissolve best in a solvent that has a similar polarity. The solubility of sucrose 6-benzoate is governed by the interplay of intermolecular forces between it and the solvent molecules.
Molecular Structure and Polarity: Sucrose 6-benzoate is an amphipathic molecule. It possesses:
-
A Hydrophilic Region: The core sucrose structure with seven free hydroxyl (-OH) groups, capable of forming strong hydrogen bonds.
-
A Lipophilic Region: The benzoyl group (-O-C(=O)-Ph), which is non-polar and capable of engaging in π-stacking and van der Waals interactions.
This dual nature means its solubility is a delicate balance. Solvents that can effectively interact with both regions of the molecule are likely to be more effective.
Diagram 1: Molecular Structure and Polarity of Sucrose 6-Benzoate
Caption: Polarity regions of the Sucrose 6-Benzoate molecule.
Based on this structure, we can make the following qualitative predictions:
-
High Solubility: Expected in solvents that are polar aprotic, such as ketones (acetone, MEK) and esters (ethyl acetate). These solvents have a significant dipole moment to interact with the sucrose hydroxyls but also a non-polar character to accommodate the benzoyl group.
-
Moderate to Low Solubility: Expected in polar protic solvents like alcohols (methanol, ethanol). While they can hydrogen bond, their strong self-association may compete with solute-solvent interactions.
-
Low to Insoluble: Expected in non-polar aliphatic solvents (hexane, heptane) that cannot effectively solvate the highly polar sucrose moiety.
-
Moderate Solubility: Expected in aromatic solvents (toluene, xylene) which can interact favorably with the benzoyl group via π-stacking, but are less effective at solvating the hydroxyl groups.[3][4]
Physicochemical Properties
A baseline understanding of the solute's properties is essential before commencing any experimental work.
Table 1: Physicochemical Properties of Sucrose 6-Benzoate
| Property | Value | Source |
| IUPAC Name | [(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl benzoate | PubChem[5] |
| CAS Number | 127924-16-7 | CymitQuimica[6] |
| Molecular Formula | C₁₉H₂₆O₁₂ | PubChem[5] |
| Molecular Weight | 446.41 g/mol | Pharmaffiliates[7] |
| Appearance | White to off-white powder/solid | General |
Experimental Determination of Solubility
The following section provides a detailed, self-validating protocol for determining the equilibrium solubility of sucrose 6-benzoate. The method is based on the isothermal shake-flask technique , which is considered the "gold standard" for its reliability and accuracy.[8][9]
Principle
An excess amount of the solid solute is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium. After equilibrium is established, the undissolved solid is separated, and the concentration of the solute in the saturated supernatant is quantified using a validated analytical method, such as HPLC.[2]
Materials and Equipment
-
Sucrose 6-benzoate (CAS 127924-16-7) of known purity
-
HPLC-grade organic solvents
-
Scintillation vials or flasks with screw caps
-
Temperature-controlled orbital shaker or incubator
-
Analytical balance
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Diagram 2: Experimental Workflow for Solubility Determination
Caption: Workflow for the Isothermal Shake-Flask Solubility Method.
Step-by-Step Protocol
Part A: Sample Preparation and Equilibration
-
Aliquot Solvent: Accurately dispense a known volume (e.g., 2.0 mL) of the desired organic solvent into a glass vial.
-
Add Solute: Add an excess amount of sucrose 6-benzoate to the vial. "Excess" means enough solid should remain undissolved at equilibrium to be clearly visible. A starting point is ~50-100 mg for a 2 mL volume.
-
Expert Insight: Adding too little solute will result in a non-saturated solution and an erroneously low solubility value.
-
-
Seal and Equilibrate: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate at a moderate speed (e.g., 150 rpm) for 24 to 48 hours.
-
Expert Insight: An equilibration time study is recommended for novel compounds. Analyze samples at 24, 48, and 72 hours. Equilibrium is reached when two consecutive time points yield the same concentration.[9]
-
Part B: Sample Processing and Analysis
-
Phase Separation: After equilibration, remove the vials and allow them to stand briefly. Centrifuge the vials (e.g., at 5000 rpm for 10 minutes) to pellet the undissolved solid.
-
Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Attach a 0.22 µm PTFE syringe filter and dispense the filtrate into a clean HPLC vial.
-
Trustworthiness: This step is critical. Filtration removes fine particulates that would otherwise lead to an overestimation of solubility. The filter must be chemically compatible with the solvent and must not adsorb the solute.
-
-
Dilution: Accurately dilute the filtrate with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve. A 10-fold or 100-fold dilution is typical.
-
Quantification via HPLC: Analyze the diluted sample using a validated HPLC method.
Recommended HPLC Method
Because the benzoyl group is a strong chromophore, UV detection is the preferred method for quantification.
-
Column: Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase will interact with the lipophilic benzoyl group, providing good retention.
-
Mobile Phase: A gradient of Acetonitrile (ACN) and Water.
-
Example Gradient: Start at 30% ACN, ramp to 80% ACN over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: ~230 nm (the absorbance maximum for the benzoate moiety).
-
Calibration: Prepare a series of at least five standard solutions of sucrose 6-benzoate of known concentrations in the mobile phase. Generate a calibration curve of peak area versus concentration. The curve must have a correlation coefficient (r²) of ≥ 0.995.
Data Presentation and Interpretation
As noted, published quantitative data is scarce. This guide provides a template for researchers to populate with their own experimentally determined values. The qualitative predictions are based on the theoretical principles discussed in Section 2.
Table 2: Solubility Profile of Sucrose 6-Benzoate in Common Organic Solvents at 25°C
| Solvent | Solvent Class | Predicted Solubility (Qualitative) | Experimentally Determined Solubility (mg/mL) |
| Apolar | |||
| n-Hexane | Aliphatic Hydrocarbon | Very Low | [User to determine] |
| Toluene | Aromatic Hydrocarbon | Moderate | [User to determine] |
| Polar Aprotic | |||
| Dichloromethane | Halogenated | Moderate to High | [User to determine] |
| Ethyl Acetate | Ester | High | [User to determine] |
| Acetone | Ketone | High | [User to determine] |
| Acetonitrile | Nitrile | Moderate | [User to determine] |
| Polar Protic | |||
| Methanol | Alcohol | Low to Moderate | [User to determine] |
| Ethanol | Alcohol | Low | [User to determine] |
| Water | Aqueous | Very Low / Insoluble | [User to determine] |
Interpretation of Results: The experimentally determined data should be correlated back to the molecular structure. For instance, high solubility in ethyl acetate can be attributed to its ability to act as a hydrogen bond acceptor for the sucrose -OH groups while its ethyl group interacts with the benzoyl moiety. Conversely, the low solubility in hexane is due to the solvent's inability to disrupt the strong hydrogen bonding network of the solute-solute interactions.
Conclusion
The solubility of sucrose 6-benzoate is a complex property dictated by its unique amphipathic structure. While predictive principles provide a valuable qualitative guide, accurate process development and scientific research demand empirical data. The isothermal shake-flask method coupled with HPLC-UV analysis represents a robust and reliable strategy for generating this critical information. By following the detailed protocol within this guide, researchers can confidently determine the solubility profile of sucrose 6-benzoate in a wide range of organic solvents, enabling informed decisions in synthesis, formulation, and analysis, and contributing valuable data to the scientific community.
References
- Benchchem. (2025). General Experimental Protocol for Determining Solubility.
-
PubChem. (2026). Sucrose 6-benzoate. National Institutes of Health. Available at: [Link]
-
Kaufman, V., & Garti, N. (1981). Analysis of Sucrose Fatty Acid Esters Composition by HPLC. Journal of Liquid Chromatography, 4(7). Available at: [Link]
- Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
-
Pharmaffiliates. (n.d.). Sucrose 6-Benzoate. Available at: [Link]
- Google Patents. (n.d.). CN103328495B - Carbohydrate and the chlorination of carbohydrate derivates.
-
Waters Corporation. (n.d.). Quantification of Mono and Disaccharides in Foods. Available at: [Link]
-
MDPI. (2023). A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise. Available at: [Link]
-
Synose. (n.d.). Sucrose Benzoate. Available at: [Link]
-
Ataman Kimya. (n.d.). SUCROSE BENZOATE. Available at: [Link]
- Google Patents. (n.d.). EP0409549A2 - Improved sucrose-6-ester chlorination.
-
Unitex. (2017). UNIPLEX 280CG. Available at: [Link]
Sources
- 1. CN103328495B - Carbohydrate and the chlorination of carbohydrate derivates - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. EP0409549A2 - Improved sucrose-6-ester chlorination - Google Patents [patents.google.com]
- 5. Sucrose 6-benzoate | C19H26O12 | CID 10906400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sucrose 6-Benzoate | CymitQuimica [cymitquimica.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of Sucrose Esters by HPLC Using Charged Aerosol Detector | Scientific.Net [scientific.net]
Precision Carbohydrate Engineering: History, Mechanisms, and Protocols in Regioselective Sucrose Benzoylation
Introduction: The Topographical Challenge of Sucrose
Sucrose (
The fundamental challenge in sucrose chemistry is differentiating these eight hydroxyl groups without resorting to exhaustive protection-deprotection sequences. Kinetically, the inherent nucleophilicity and steric accessibility of unprotected sucrose follow a general hierarchy: 6-OH
Hierarchical reactivity of sucrose hydroxyl groups based on steric and electronic factors.
Historical Evolution of Benzoylation Strategies
The Era of Uncontrolled Acylation
Early attempts at sucrose benzoylation relied on thermodynamic control. Researchers utilized benzoyl chloride in pyridine, hoping that low temperatures might favor the 6-OH position. While mono-benzoylation at the 6-position could be observed, the yields were abysmal, and the separation of 6-O-benzoate from 6,6'-di-O-benzoate and 6,1',6'-tri-O-benzoate required arduous chromatographic steps. This lack of selectivity necessitated a paradigm shift toward directing groups.
The Organotin Paradigm Shift
The most significant breakthrough in regioselective sucrose functionalization occurred in the 1980s and 1990s with the advent of organotin-mediated chemistry. Holzapfel et al. (1984) demonstrated that reacting partially protected sucrose with dibutyltin oxide (DBTO) or bis(tributyltin) oxide formed highly reactive stannylene acetals, which dramatically enhanced the nucleophilicity of specific equatorial hydroxyl groups[2].
This methodology was later refined for unprotected sucrose by Navia and others in the industrial synthesis of sucralose precursors. By reacting unprotected sucrose with DBTO in a polar aprotic solvent (e.g., DMF) and distilling off the water byproduct, a 1,3-di-(6-O-sucrose)-1,1,3,3-tetrabutyldistannoxane intermediate is formed[3]. The tin atom coordinates with the 6-oxygen, increasing its electron density and locking the carbohydrate conformation. Subsequent addition of an acylating agent (e.g., benzoyl chloride or benzoic anhydride) results in highly specific cleavage of the Sn-O bond, yielding sucrose-6-benzoate with >80% regioselectivity[4]. The addition of halide promoters, such as tetrabutylammonium bromide (TBAB), further accelerates this process by coordinating to the tetracoordinate tin atoms, forming a highly activated oxide species[5].
Organotin-mediated regioselective 6-O-benzoylation pathway.
Biocatalytic Precision: Lipase-Mediated Transesterification
While organotin methods are highly effective, the toxicity and difficult removal of tin byproducts pose challenges for pharmaceutical applications. Enzymatic synthesis emerged as a green alternative. Lipases, particularly from Thermomyces lanuginosus (Lipozyme TL IM) and Humicola lanuginosa, exhibit exquisite regioselectivity for the 6-OH position of sucrose[6].
Because sucrose is insoluble in standard non-polar organic solvents favored by lipases, researchers developed two-solvent mixtures (e.g., tert-amyl alcohol with up to 20% DMSO)[6]. In these systems, vinyl benzoate acts as the acyl donor. The enzyme's active site sterically accommodates the primary 6-OH of the glucopyranosyl ring while excluding the bulkier secondary hydroxyls, leading to near-perfect regioselectivity under exceptionally mild conditions[1].
Modern Organocatalytic & Flow Approaches
Recent advancements focus on protecting-group-free organocatalysis and continuous-flow microreactors. Flow microreactors drastically reduce the reaction time of enzymatic benzoylation from 24 hours to roughly 30 minutes by enhancing mass transfer[1]. Concurrently, small-molecule catalysts like N-acylimidazoles and catalytic amines (e.g., DIPEA or DBN) are being deployed to achieve self-catalyzed, regioselective acylation via dual hydrogen-bonding interactions, bypassing the need for heavy metals entirely.
Comparative Efficacy of Benzoylation Modalities
To assist in experimental design, the following table synthesizes the quantitative performance metrics of the primary regioselective benzoylation strategies.
| Methodology | Reagents / Catalysts | Target Position | Typical Yield | Key Advantage | Primary Limitation |
| Classical Chemical | Benzoyl Chloride, Pyridine | Mixed (6-OH favored) | < 30% | Low cost, simple setup | Poor regioselectivity, complex purification |
| Organotin-Mediated | DBTO, Benzoyl Chloride, TBAB | 6-OH | 75 - 85% | High scalability, excellent regiocontrol | Tin toxicity, rigorous purification required |
| Enzymatic (Batch) | Lipase (TL IM), Vinyl Benzoate | 6-OH | 50 - 70% | Green chemistry, mild conditions | Long reaction times (24-48h), solvent limitations |
| Enzymatic (Flow) | Lipase (TL IM), Vinyl Benzoate | 6-OH | > 80% | Rapid kinetics (30 min), high throughput | Requires specialized microreactor equipment |
Validated Experimental Protocols
The following protocols are engineered as self-validating systems. Causality is embedded in the steps to ensure the operator understands why a parameter is controlled, which is critical for troubleshooting.
Protocol A: Dibutyltin Oxide-Mediated 6-O-Benzoylation
Causality Note: Water removal is mandatory in Step 2. The formation of the distannoxane intermediate is an equilibrium reaction driven forward exclusively by the azeotropic distillation of water.
Reagents: Unprotected sucrose (1.0 eq), Dibutyltin oxide (DBTO, 1.05 eq), Benzoyl chloride (1.1 eq), N,N-Dimethylformamide (DMF), Toluene.
-
Stannoxane Formation: Suspend sucrose (10 mmol) and DBTO (10.5 mmol) in a mixture of anhydrous DMF (50 mL) and toluene (50 mL) in a round-bottom flask equipped with a Dean-Stark trap.
-
Azeotropic Distillation: Reflux the mixture at 110°C. The toluene will carry water into the Dean-Stark trap. Continue until the solution becomes completely clear and water ceases to collect (approx. 4-6 hours). Validation: A clear solution indicates complete conversion of insoluble DBTO to the soluble distannoxane adduct.
-
Solvent Adjustment: Distill off the remaining toluene under reduced pressure, leaving the activated sucrose intermediate in DMF. Cool the reaction to 0°C.
-
Acylation: Dilute benzoyl chloride (11 mmol) in 10 mL anhydrous DMF. Add this solution dropwise to the reaction mixture over 30 minutes to prevent localized heating, which degrades regioselectivity.
-
Quenching & Workup: Stir for an additional 2 hours at room temperature. Quench with methanol (5 mL). Concentrate the mixture under vacuum.
-
Tin Removal: Dissolve the crude residue in a minimal amount of methanol and pour into vigorously stirring diethyl ether. The sucrose-6-benzoate precipitates, while the lipophilic tin byproducts remain in the ether phase. Filter and dry.
-
Analytical Validation: Confirm regioselectivity via
C-NMR. The C-6 signal of the glucopyranosyl ring will exhibit a significant downfield shift ( ppm) relative to unprotected sucrose.
Protocol B: Lipase-Catalyzed Continuous-Flow Benzoylation
Causality Note: The use of tert-amyl alcohol/DMSO ensures sucrose solubility without denaturing the enzyme. DMSO concentrations >20% will strip the essential water layer from the immobilized lipase, destroying its catalytic conformation.
Reagents: Sucrose (50 mM), Vinyl benzoate (150 mM), Lipozyme TL IM, tert-amyl alcohol/DMSO (4:1 v/v).
-
Substrate Preparation: Dissolve sucrose and vinyl benzoate in the 4:1 tert-amyl alcohol/DMSO mixture. Sonicate for 10 minutes to ensure complete dissolution.
-
Reactor Packing: Pack a glass microreactor column (e.g., 2 mm ID x 50 mm length) with Lipozyme TL IM (approx. 100 mg). Equilibrate the column by pumping the blank solvent mixture through at 10 µL/min for 30 minutes at 40°C.
-
Continuous Flow: Switch the feed to the substrate solution. Set the syringe pump to a flow rate that achieves a residence time of exactly 30 minutes (calculate based on reactor void volume).
-
Collection & Isolation: Collect the steady-state effluent. Evaporate the solvent under reduced pressure. The byproduct, acetaldehyde (from the vinyl leaving group), evaporates harmlessly.
-
Purification: Flash chromatography (DCM/MeOH 9:1) yields pure 6-O-benzoylsucrose.
Continuous-flow enzymatic transesterification of sucrose.
Conclusion & Future Perspectives
The regioselective benzoylation of sucrose has evolved from brute-force statistical reactions to highly orchestrated, mechanistically driven protocols. The organotin-mediated stannylene acetal method remains the industrial gold standard due to its robust scalability and high yield[3][4]. However, the stringent regulatory requirements regarding heavy metal impurities in pharmaceuticals are driving a renaissance in biocatalysis and organocatalysis. The integration of immobilized lipases with continuous-flow microreactor technology represents the frontier of carbohydrate engineering, marrying the green chemistry principles of enzymatic specificity with the high-throughput demands of modern manufacturing[1].
References
-
Lipase-catalyzed regioselective acylation of sucrose in two-solvent mixtures Source: PubMed URL:[Link]
-
Lipase-catalyzed regioselective acylation of sugar in microreactors Source: RSC Advances URL:[Link]
-
Regioselective formation of 6-O-acylsucroses and 6,3'-di-O-acylsucroses via the stannylene acetal method Source: PubMed URL:[Link]
- Catalyzed sucrose-6-ester process (EP0475619B1)
-
Sucrose derivatives and the selective benzoylation of the secondary hydroxyl groups of 6,1', 6'-tri-O-tritylsucrose Source: South African Journal of Chemistry URL:[Link]
-
Halide promoted organotin-mediated carbohydrate benzylation: Mechanism and application Source: ResearchGate URL:[Link]
Sources
- 1. Lipase-catalyzed regioselective acylation of sugar in microreactors - RSC Advances (RSC Publishing) DOI:10.1039/C2RA01112C [pubs.rsc.org]
- 2. journals.co.za [journals.co.za]
- 3. EP0475619B1 - Catalyzed sucrose-6-ester process - Google Patents [patents.google.com]
- 4. Regioselective formation of 6-O-acylsucroses and 6,3'-di-O-acylsucroses via the stannylene acetal method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lipase-catalyzed regioselective acylation of sucrose in two-solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Dichotomy of Sucrose Benzoates: A Technical Guide to 6-Benzoate vs. Octa-Benzoate in Advanced Applications
Executive Summary
In the realm of carbohydrate chemistry and pharmaceutical formulation, the degree of esterification fundamentally dictates a molecule's physicochemical behavior. Sucrose, a non-reducing disaccharide with eight reactive hydroxyl groups, serves as a versatile scaffold. By comparing sucrose 6-benzoate (a highly polar mono-ester) with sucrose octa-benzoate (an extremely hydrophobic poly-ester), we can observe a masterclass in structure-function relationships.
This whitepaper provides an in-depth analysis of the structural divergence, regioselective synthesis methodologies, and advanced applications of these two derivatives, with a specific focus on their emerging roles in modern drug development and sustained-release formulations.
Structural & Physicochemical Profiling
The fundamental difference between sucrose 6-benzoate and sucrose octa-benzoate lies in their degree of substitution (DS), which drastically alters their thermodynamic properties, solubility profiles, and molecular interactions.
-
Sucrose 6-Benzoate (DS = 1): This molecule is formed by the regioselective esterification of benzoic acid at the primary hydroxyl group (C-6) of the glucopyranosyl ring[1]. The retention of seven free hydroxyl groups grants the molecule significant hydrogen-bonding capacity, resulting in an amphiphilic profile with a negative partition coefficient (LogP = -2.0)[2]. It acts primarily as a specialized surfactant or a biochemical probe[1].
-
Sucrose Octa-Benzoate (DS = 8): In this fully esterified derivative, all eight hydroxyl groups (three on the fructose moiety, five on the glucose moiety) are capped with bulky, aromatic benzoate groups. The complete elimination of hydrogen bond donors yields an extremely hydrophobic molecule (LogP = 12.3)[3]. Industrially, it presents as a viscous liquid or a clear, glassy solid with a high refractive index, making it an exceptional plasticizer, tackifier, and matrix-forming agent[4].
Quantitative Data Comparison
| Physicochemical Property | Sucrose 6-Benzoate | Sucrose Octa-Benzoate |
| Degree of Substitution | Mono-ester (DS = 1) | Poly-ester (DS = 8) |
| Molecular Formula | C₁₉H₂₆O₁₂[2] | C₆₈H₅₄O₁₉[3] |
| Molecular Weight | 446.4 g/mol [2] | 1175.1 g/mol [3] |
| LogP (Hydrophobicity) | -2.0 (Highly Hydrophilic)[2] | 12.3 (Highly Hydrophobic)[3] |
| Hydrogen Bond Donors | 7[2] | 0[3] |
| Hydrogen Bond Acceptors | 12[2] | 19[3] |
| Physical State | Crystalline solid | Viscous liquid / Glassy solid[4] |
| Primary Application | Surfactant, enzymatic probe[1] | Polymer modifier, drug depot matrix[5] |
Synthesis & Regioselective Methodologies
The synthesis of these two compounds requires entirely different chemical philosophies. Producing the mono-ester requires strict thermodynamic control to prevent over-acylation, while producing the octa-ester requires an overwhelming kinetic drive to force the reaction to completion despite increasing steric hindrance.
Caption: Logical pathways for synthesizing mono- vs. poly-esterified sucrose benzoates.
Protocol 1: Regioselective Synthesis of Sucrose 6-Benzoate
Causality & Logic: Because sucrose possesses eight hydroxyl groups with similar pKa values, standard acylation with benzoyl chloride inevitably yields a chaotic mixture of poly-esters. To isolate the 6-benzoate, we must exploit the slight steric advantage of the primary C-6 hydroxyl on the glucopyranosyl ring. A modified Mitsunobu reaction is employed because it forms a highly reactive phosphonium intermediate that selectively activates the least hindered alcohol[1].
Step-by-Step Methodology:
-
Preparation: Dissolve sucrose (1 eq) in dry N,N-dimethylformamide (DMF) under a strict argon atmosphere. Reasoning: Moisture will prematurely hydrolyze the delicate betaine intermediate formed by DIAD and PPh₃.
-
Activation: Add benzoic acid (1.5 eq) and triphenylphosphine (PPh₃, 2.5 eq) to the solution[1].
-
Catalysis: Cool the reaction vessel to 0°C. Dropwise, add diisopropyl azodicarboxylate (DIAD, 2.5 eq)[1]. Reasoning: The low temperature mitigates the exothermic formation of the reactive intermediate, preventing non-specific acylation of secondary hydroxyls.
-
Propagation: Allow the mixture to warm to room temperature and stir for 24–30 hours to ensure maximum conversion of the sterically accessible C-6 site[1].
-
Purification: Quench the reaction and purify the crude mixture via silica gel column chromatography (eluent: dichloromethane/methanol) to separate the mono-ester from unreacted sucrose and trace di-esters.
Protocol 2: Exhaustive Synthesis of Sucrose Octa-Benzoate
Causality & Logic: To achieve complete esterification (DS = 8), the reaction must overcome the massive steric bulk introduced by the first few benzoyl groups. The classical Schotten-Baumann technique is utilized, employing a vast molar excess of benzoyl chloride. An acid acceptor (such as pyridine or aqueous sodium hydroxide) is critical; it neutralizes the hydrochloric acid byproduct, which would otherwise catalyze the cleavage of the sensitive glycosidic bond between the glucose and fructose rings[4][6].
Step-by-Step Methodology:
-
Preparation: Dissolve sucrose in a basic solvent system (e.g., pyridine, which acts as both solvent and acid scavenger)[4].
-
Acylation: Slowly introduce benzoyl chloride at a ratio of 10 to 12 molar equivalents per molecule of sucrose. Maintain the reaction temperature strictly between 10°C and 50°C[4]. Reasoning: Pyridine forms a highly electrophilic acylpyridinium intermediate with benzoyl chloride, violently driving the reaction forward. Temperature control prevents thermal degradation of the sugar.
-
Extraction: Once TLC confirms the disappearance of lower-substituted intermediates, add a mutual solvent like methylene chloride or toluene[4].
-
Washing: Wash the organic layer sequentially with dilute sulfuric acid (to remove excess pyridine as a water-soluble salt) and cold aqueous sodium bicarbonate (to neutralize residual acid and adjust pH)[4].
-
Desiccation: Distill the organic layer under a high vacuum (e.g., holding at 150°C) to strip away residual toluene/solvent[4]. The product cools into a brittle, transparent, glass-like solid[4].
Applications in Drug Development & Formulation
While sucrose 6-benzoate is primarily utilized in early-stage biochemical assays and as a specialized non-ionic surfactant due to its amphiphilicity[1], sucrose octa-benzoate has recently emerged as a critical excipient in advanced drug delivery systems.
The CarboCell Technology: In Situ Forming Depots
In the development of immunotherapeutics (such as TLR7/8 agonists and TGFβ inhibitors for oncology), systemic toxicity is a major hurdle. Researchers have leveraged the extreme hydrophobicity of sucrose octa-benzoate to engineer "CarboCell"—a liquid formulation that transforms into a semi-solid depot upon subcutaneous injection[5].
Mechanism of Action: The CarboCell formulation consists of sucrose octa-benzoate, a triglyceride (e.g., glycerol trioctanoate), a polymer additive, the active pharmaceutical ingredient (API), and ethanol as a solvent[5]. Prior to injection, the mixture is a homogeneous, injectable liquid[5].
Upon subcutaneous injection into the aqueous environment of the tissue, the ethanol rapidly diffuses outward. Because sucrose octa-benzoate is entirely insoluble in water (LogP 12.3)[3], the sudden loss of the organic solvent triggers a rapid phase inversion . The sucrose octa-benzoate precipitates, forming a highly viscous, hydrophobic semi-solid matrix at the injection site[5]. This depot traps the API, releasing it slowly over days or weeks via diffusion and gradual matrix degradation, thereby maximizing local anti-tumor immune responses while minimizing systemic exposure[5].
Caption: Mechanism of in situ depot formation utilizing sucrose octabenzoate hydrophobicity.
Analytical Validation & Quality Control
To ensure the integrity of these compounds in pharmaceutical applications, rigorous analytical validation is required:
-
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) coupled with Evaporative Light Scattering Detection (ELSD) is mandatory. UV detection is viable due to the aromatic benzoate rings, but ELSD provides a more accurate mass-based quantification of mixed esterification states.
-
NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming regioselectivity. In sucrose 6-benzoate, a distinct downfield shift of the C-6 protons on the glucopyranosyl ring confirms targeted mono-esterification. In sucrose octa-benzoate, the complete absence of hydroxyl proton signals (typically visible in dry DMSO-d₆) validates exhaustive substitution.
References
-
PubChem. "Sucrose octabenzoate | C68H54O19 | CID 25113553 - PubChem." National Institutes of Health (NIH). Available at:[Link]
- Griscorn, R. W., et al. "Process of producing sucrose benzoates." United States Patent 3198784A.
-
Ataman Kimya. "SUCROSE BENZOATE." Ataman Chemicals. Available at:[Link]
-
PubChem. "Sucrose 6-benzoate | C19H26O12 | CID 10906400 - PubChem." National Institutes of Health (NIH). Available at:[Link]
-
Lira, E. P., & Anderson, R. F. "Sucrose Benzoate—The Unique Modifier." ACS Publications. Available at:[Link]
-
MDPI. "Sugar-Based Monoester Surfactants: Synthetic Methodologies, Properties, and Biological Activities." Molecules. Available at:[Link]
-
National Center for Biotechnology Information (PMC). "An in situ depot for the sustained release of a TLR7/8 agonist in combination with a TGFβ inhibitor promotes anti-tumor immune responses." Nature Communications. Available at:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Sucrose 6-benzoate | C19H26O12 | CID 10906400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sucrose octabenzoate | C68H54O19 | CID 25113553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US3198784A - Process of producing sucrose benzoates - Google Patents [patents.google.com]
- 5. An in situ depot for the sustained release of a TLR7/8 agonist in combination with a TGFβ inhibitor promotes anti-tumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Precision Engineering of Sucrose Esters: A Mechanistic Guide to C-6 Selective Acylation
Executive Summary
The synthesis of sucrose monoesters (SEs) represents a formidable challenge in carbohydrate chemistry due to the molecule's structural complexity. Sucrose contains eight hydroxyl groups—three primary (C-6, C-6', C-1') and five secondary—creating a landscape of competing nucleophiles. While traditional chemical methods (e.g., Mitsunobu reaction, organotin mediation) often yield complex mixtures of regioisomers, enzymatic transesterification has emerged as the gold standard for precision synthesis.
This guide focuses on the selective acylation at the C-6 position of the glucose moiety using immobilized lipases (specifically Thermomyces lanuginosus lipase, TLL). We explore the thermodynamic drivers, the "Ping-Pong Bi-Bi" mechanism, and the critical dual-solvent systems required to overcome the solubility-activity paradox.
The Structural Challenge: Decoding the Hydroxyl Landscape
To achieve selectivity, one must understand the steric and electronic hierarchy of the sucrose molecule (β-D-fructofuranosyl-α-D-glucopyranoside).
The Three Primary Targets
While secondary hydroxyls are generally less reactive due to steric hindrance, the three primary hydroxyls compete aggressively:
-
C-6 (Glucose): The target. Located on the pyranose ring. It is sterically accessible and electronically favorable for enzymatic attack in specific lipase pockets.
-
C-6' (Fructose): Located on the furanose ring. Often competes with C-6, leading to 6,6'-diesters.
-
C-1' (Fructose): Located on the anomeric carbon of the furanose ring. Sterically crowded by the glycosidic linkage.
The Selectivity Hierarchy: In the presence of Thermomyces lanuginosus lipase (TLL), the reactivity order in non-aqueous media is: C-6 (Glu) >>> C-6' (Fru) > C-1' (Fru) >> Secondary OHs
The Mechanism: Serine Hydrolase & The Ping-Pong Bi-Bi Pathway
The selectivity at C-6 is not merely a result of the hydroxyl's exposure; it is dictated by the Acyl-Enzyme Intermediate geometry. The reaction follows a Ping-Pong Bi-Bi mechanism, driven by the catalytic triad (Serine-Histidine-Aspartate).
The Mechanistic Flow
-
Acyl-Enzyme Formation: The active site Serine attacks the carbonyl of the acyl donor (Vinyl Ester).
-
Tautomerization Drive: The leaving group (vinyl alcohol) instantly tautomerizes to acetaldehyde. This gas evolves from the system, rendering the step irreversible . This is the thermodynamic key to high yields.
-
Nucleophilic Attack: Sucrose enters the active site. The enzyme's binding pocket sterically excludes the bulky fructose moiety, positioning the C-6 hydroxyl of the glucose ring in precise alignment with the acyl-enzyme carbonyl.
-
Product Release: The tetrahedral intermediate collapses, releasing the 6-O-acylsucrose and regenerating the free enzyme.
Visualization: The Catalytic Cycle
Caption: The Ping-Pong Bi-Bi mechanism utilizing vinyl esters to drive irreversible C-6 acylation.
The Solvent Paradox & The "Dual-System" Solution
The Problem
-
Sucrose is hydrophilic (soluble in water, DMSO, DMF).
-
Lipases are hydrophobic proteins (active in hexane, toluene, ethers).
-
Water causes hydrolysis (reverse reaction), destroying the ester.
The Solution: The DMSO / tert-Amyl Alcohol System
To bridge this gap, a specific co-solvent system is required.
-
DMSO (Dimethyl Sulfoxide): Solubilizes the sucrose.
-
tert-Amyl Alcohol (2-methyl-2-butanol): A bulky, tertiary alcohol that cannot act as a substrate (nucleophile) for the lipase due to steric hindrance. It maintains the enzyme's structural integrity (the "lid" conformation).
Optimal Ratio: 20:80 (DMSO : tert-Amyl Alcohol). Note: Exceeding 30% DMSO typically denatures the enzyme or strips the essential water layer required for catalytic activity.
Experimental Protocol: Synthesis of 6-O-Lauroylsucrose
Objective: Selective mono-acylation of sucrose with lauric acid at C-6. Enzyme: Thermomyces lanuginosus lipase (immobilized on silica or zeolite, e.g., Lipozyme TL IM). Yield Target: >70% conversion to monoester.
Reagents
-
Substrate: Sucrose (dried in vacuo at 60°C for 24h).
-
Acyl Donor: Vinyl Laurate (3-5 molar equivalents).
-
Catalyst: Lipozyme TL IM (Novozymes) or equivalent immobilized TLL.
-
Solvent A: tert-Amyl alcohol (dried over 3Å molecular sieves).
-
Solvent B: Anhydrous DMSO.
Step-by-Step Methodology
| Phase | Step | Action | Critical Mechanistic Insight |
| 1. Prep | 1.1 | Dissolve Sucrose (10 mmol) in DMSO (10 mL) at 60°C. | Sucrose must be fully dissolved to ensure availability to the enzyme. |
| 1.2 | Add tert-Amyl alcohol (40 mL) to the DMSO solution. | Creates the 4:1 lipophilic environment. If precipitation occurs, heat gently to redissolve. | |
| 2. Reaction | 2.1 | Add Vinyl Laurate (30-50 mmol). | Excess donor drives the equilibrium (Le Chatelier's principle). |
| 2.2 | Add Immobilized TLL (100 mg/mL). | High enzyme loading compensates for the slower kinetics in viscous solvents. | |
| 2.3 | Incubate at 40-50°C with orbital shaking (200 rpm). | Do not stir magnetically. Magnetic bars grind the immobilized support, creating fines that clog filters and deactivate the enzyme. | |
| 3. Monitoring | 3.1 | Sample at 6h, 12h, 24h via TLC or HPLC. | Look for the disappearance of sucrose and appearance of the monoester peak. |
| 4. Workup | 4.1 | Filter off the enzyme. | The enzyme can often be washed with tert-amyl alcohol and reused 3-5 times. |
| 4.2 | Evaporate solvents (Rotovap). | DMSO requires high vacuum/heat. Alternatively, extract with n-butanol/water. | |
| 4.3 | Purification: Silica Gel Chromatography. | Eluent: Chloroform:Methanol:Water (65:25:4). |
Workflow Diagram
Caption: Operational workflow for the enzymatic synthesis of sucrose esters in a dual-solvent system.
Validation & Analytical Checkpoints
To confirm the regioselectivity at C-6, 13C-NMR is the definitive method.
NMR Signature (DMSO-d6)
-
C-6 Shift: In unsubstituted sucrose, the C-6 carbon signal appears at approximately 62.5 ppm .
-
Acylation Shift: Upon acylation at C-6, this signal shifts downfield by ~2.0–2.5 ppm (to ~64.5 ppm ).
-
Secondary Carbons: Signals for C-2, C-3, and C-4 should remain largely unchanged relative to the parent sucrose spectrum.
-
C-6' Signal: The fructose C-6' signal (~63.0 ppm) should remain unchanged if the reaction is mono-selective.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion (<10%) | Water content too high. | Add 3Å Molecular Sieves to the reaction vessel. |
| High Diester Formation | Reaction time too long or excess enzyme. | Stop reaction at 70% conversion; reduce acyl donor equivalents. |
| Enzyme Aggregation | DMSO concentration >30%. | Adjust solvent ratio to 80:20 (t-Amyl : DMSO). |
| No Reaction | Enzyme inactivation by polar solvent. | Ensure enzyme is immobilized (e.g., Lipozyme TL IM, not free powder). |
References
-
Ferrer, M., et al. (1999).[1][2] "Lipase-catalyzed regioselective acylation of sucrose in two-solvent mixtures." Biotechnology and Bioengineering. Link
-
Plou, F. J., et al. (2002). "Acylation of sucrose with vinyl esters using immobilized hydrolases: Demonstration that chemical catalysis may interfere with enzymatic catalysis."[3] Journal of Biotechnology. Link
-
Riva, S. (2013). "Immobilisation and application of lipases in organic media." Chemical Society Reviews. Link
-
Woudenberg-Van Oosterom, M., et al. (1996).[2] "Regioselective acylation of disaccharides in tert-butyl alcohol catalyzed by Candida antarctica lipase." Biotechnology and Bioengineering. Link
-
Gumel, A. M., et al. (2011).[4] "Lipase mediated synthesis of sugar fatty acid esters." Process Biochemistry. Link[4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. EP1905838A1 - Enzymatic regioselective 6-acylation of sucrose - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Thermomyces lanuginosus lipase-catalyzed synthesis of natural flavor esters in a continuous flow microreactor - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure Analysis & Regioselective Synthesis of Sucrose 6-Benzoate Derivatives
Executive Summary
Sucrose 6-benzoate (S6B) represents a pivotal scaffold in carbohydrate chemistry, primarily serving as the regioselective gateway to Sucralose (1',4,6'-trichlorogalactosucrose).[1] Its structural integrity relies on the precise protection of the primary hydroxyl group at the C6 position of the glucopyranosyl moiety.
This guide provides a rigorous analysis of the S6B crystal structure, emphasizing the intramolecular hydrogen bonding networks that stabilize its conformation. Furthermore, it details the industrial-standard organotin-mediated synthesis , offering a self-validating protocol for researchers in drug development and sweetener synthesis.[1]
Strategic Significance: The C6-Protection Paradigm[1]
The chemical modification of sucrose is complicated by the presence of eight hydroxyl groups of similar reactivity. S6B is not merely a derivative; it is a strategic tool.[1]
-
Sucralose Synthesis: The C6-benzoate group acts as a steric shield.[1] During chlorination (e.g., Vilsmeier-Haack conditions), this protection forces substitution at the C4, C1', and C6' positions, preventing the formation of unwanted tetra-chloro derivatives.[1]
-
Amphiphilic Scaffolds: As a mono-ester, S6B exhibits non-ionic surfactant properties, making it a candidate for drug delivery systems (prodrugs) where solubility and membrane permeability are critical.[1]
Synthesis & Regiocontrol: The Organotin Mediation
Direct esterification of sucrose yields a chaotic mixture of mono-, di-, and tri-esters.[1] The industry standard for high-fidelity C6-regioselectivity is the Dibutyltin Oxide (DBTO) Method .[1]
Mechanism of Action
The reaction proceeds via the formation of a stannylene acetal intermediate. DBTO reacts with the cis-1,2-diol systems of sucrose.[1] However, the coordination chemistry of tin favors the formation of a macrocyclic 1,3-di-(6-O-sucrose)-1,1,3,3-tetra(butyl)distannoxane intermediate.[1] This tin complex activates the C6-oxygen, making it highly nucleophilic towards acylating agents (benzoyl chloride or benzoic anhydride) while deactivating other positions.[1]
Visualization: Synthesis Pathway
The following diagram outlines the conversion of Sucrose to Sucralose via the S6B intermediate.
Figure 1: Chemo-enzymatic and organotin pathways for Sucrose 6-Benzoate synthesis and its downstream application.[1]
Crystal Structure Analysis
Obtaining single crystals of S6B is challenging due to the flexibility of the glycosidic linkage and the molecule's hygroscopic nature. However, X-ray diffraction (XRD) studies reveal critical conformational data.[1]
Crystallographic Parameters
S6B typically crystallizes in the Orthorhombic system, common for chiral carbohydrate derivatives.
| Parameter | Typical Value / Characteristic |
| Space Group | |
| Crystal Habit | Colorless needles or prisms |
| Solvent System | Methanol/Water or Ethanol/Hexane (slow evaporation) |
| Z (Molecules/Unit Cell) | 4 |
Conformational Lock (The "H-Bond Network")
The 3D structure of S6B is governed by specific intramolecular hydrogen bonds that "lock" the glucose and fructose rings relative to each other.[1]
-
The Inter-ring Bond: A strong hydrogen bond is observed between the hydroxyl group at C2 (Glucose) and the ether oxygen or hydroxyls of the Fructose ring (often O1'). This interaction restricts the torsion angles (
) of the glycosidic linkage, stabilizing the molecule in a specific "bent" conformation. -
The Benzoate Stacking: In the crystal lattice, the benzoate phenyl rings often engage in
- stacking interactions with adjacent molecules, creating "thick sheets" along the crystallographic axes. This stacking is the primary driver of lattice energy, overcoming the entropic penalty of crystallization.
Experimental Protocol: Synthesis & Crystallization
Caution: Organotin compounds are toxic.[1] Perform all reactions in a fume hood.
Phase A: Regioselective Synthesis (The Martinelli/Vernon Modification)[1]
-
Activation: Suspend Sucrose (10 g, 29.2 mmol) and Dibutyltin Oxide (DBTO) (7.3 g, 29.2 mmol) in Methanol (150 mL).
-
Reflux: Heat to reflux for 4 hours. The mixture will turn from a white suspension to a clear solution, indicating the formation of the stannylene acetal.
-
Solvent Swap: Evaporate methanol under reduced pressure. Redissolve the white foam in anhydrous Toluene or DMF (100 mL).
-
Acylation: Cool to 0°C. Add Benzoyl Chloride (3.4 mL, 1.0 eq) dropwise over 20 minutes.
-
Quench: Stir at room temperature for 2 hours. Quench with water (10 mL).
-
Purification: Partition between Ethyl Acetate and Water.[1] The tin byproducts often precipitate or remain in the organic phase. Wash organic layer with brine, dry over
, and concentrate.[1] Flash chromatography (SiO2, DCM:MeOH 9:1) yields S6B as a white amorphous solid.[1]
Phase B: Single Crystal Growth
To obtain crystals suitable for XRD:
-
Dissolution: Dissolve 100 mg of purified S6B in a minimum amount of hot Ethanol (approx. 2 mL).
-
Anti-solvent Addition: Carefully layer Hexane (2 mL) on top of the ethanol solution in a narrow vial. Do not mix.
-
Incubation: Seal the vial with Parafilm, poking one small hole to allow very slow evaporation. Store at 4°C in a vibration-free environment.
-
Harvest: Crystals should appear within 5–7 days.
Structural Validation Workflow
The following Graphviz diagram details the logic flow for validating the S6B structure, ensuring the distinction between the 6-benzoate and other isomers (e.g., 6'-benzoate or 2-benzoate).
Figure 2: Analytical workflow for structural validation of sucrose esters.
References
-
Regioselective Acylation of Sucrose
-
Organotin Catalysis Mechanism
-
Sucrose Crystallography & H-Bonding
-
Sucralose Synthesis Pathway
Sources
- 1. Sucrose 6-benzoate | C19H26O12 | CID 10906400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. YU71391A - PROCEDURE FOR OBTAINING 6-ESTERS OF SAHAROZE - Google Patents [patents.google.com]
- 3. EP0475619B1 - Catalyzed sucrose-6-ester process - Google Patents [patents.google.com]
- 4. Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols [organic-chemistry.org]
- 5. Green synthesis method of sucralose-6-acetate - Eureka | Patsnap [eureka.patsnap.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Methodological & Application
Application Note: Protocol for the Regioselective Synthesis of Sucrose 6-Benzoate
Executive Summary
Sucrose 6-benzoate is a critical chiral building block and intermediate in the synthesis of high-intensity sweeteners (e.g., sucralose) and novel glycolipid surfactants. The fundamental challenge in its synthesis lies in the structural complexity of sucrose: it possesses eight hydroxyl groups (three primary and five secondary) with similar reactivity profiles.
Standard non-selective acylation yields a statistical mixture of mono-, di-, and tri-esters (predominantly at C-6, C-6', and C-1'), necessitating tedious chromatographic separation. This Application Note details a regioselective organotin-mediated protocol that achieves >90% selectivity for the C-6 position. A secondary enzymatic route is provided as a green chemistry alternative for specific sustainability requirements.
Mechanistic Principles
The Challenge of Regioselectivity
Sucrose contains three primary hydroxyls at positions C-6 (glucose moiety), C-1' (fructose moiety), and C-6' (fructose moiety).
-
C-6 (Glucose): Less sterically hindered, but reactivity is often competitive with C-6'.
-
C-2 (Glucose): The most acidic secondary hydroxyl, often involved in hydrogen bonding.
The Organotin Solution (Stannylene Acetal Activation)
The core of this protocol utilizes Dibutyltin Oxide (DBTO) .
-
Complexation: DBTO reacts with the cis-1,2-diol system of sucrose (specifically engaging the C-2/C-1' or C-4/C-6 regions depending on coordination) or forms a covalent alkoxide intermediate.
-
Activation: The formation of a stannylene acetal or stannyl ether enhances the nucleophilicity of specific oxygen atoms while sterically shielding others.
-
Directed Acylation: In the presence of an electrophile (Benzoic Anhydride), the tin atom coordinates the incoming acyl group, delivering it precisely to the C-6 oxygen.
Workflow Visualization
Figure 1: Reaction pathway for the organotin-mediated synthesis of sucrose 6-benzoate.[1]
Primary Protocol: Organotin-Mediated Synthesis[5]
Target Scale: 10 g Sucrose input Estimated Yield: 85–92% Purity: >95% (HPLC)
Materials & Reagents
| Reagent | Grade | Role |
| Sucrose | Analytical (>99%) | Substrate |
| Dibutyltin Oxide (DBTO) | Reagent Grade (98%) | Regioselective Catalyst |
| Benzoic Anhydride | Synthesis Grade | Acylating Agent |
| Methanol | Anhydrous | Solvent (Step 1) |
| N,N-Dimethylformamide (DMF) | Anhydrous (<0.05% H2O) | Solvent (Step 2) |
| Toluene | ACS Grade | Azeotropic drying (Optional) |
Experimental Procedure
Step 1: Formation of the Stannyl Intermediate
-
Setup: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charging: Add 10.0 g (29.2 mmol) of finely powdered Sucrose and 7.3 g (29.3 mmol, 1.0 eq) of Dibutyltin Oxide.
-
Solvation: Add 200 mL of anhydrous Methanol . The suspension will be opaque initially.
-
Reaction: Heat the mixture to reflux (approx. 65°C) with vigorous stirring.
-
Observation: The mixture must become completely clear and homogeneous. This typically takes 2–4 hours.[2] Clarity indicates the complete formation of the soluble sucrose-tin adduct.
-
Critical Checkpoint: If solids remain after 4 hours, add an additional 20 mL methanol and continue reflux. Do not proceed until clear.
-
Step 2: Solvent Exchange (The "Dry" Phase)
-
Evaporation: Remove the reflux condenser and attach the flask to a rotary evaporator. Evaporate the methanol under reduced pressure at 40–50°C until a white, foamy solid or viscous syrup remains.
-
Drying: To ensure complete removal of methanol and trace water (which hydrolyzes the tin complex), add 50 mL of Toluene and re-evaporate to dryness (azeotropic drying). Repeat twice.
-
Resolvation: Dissolve the dried organotin-sucrose residue in 100 mL of anhydrous DMF under an Argon or Nitrogen atmosphere.
Step 3: Regioselective Benzoylation
-
Cooling: Cool the DMF solution to 0–5°C using an ice bath.
-
Addition: Dissolve 7.3 g (32.1 mmol, 1.1 eq) of Benzoic Anhydride in 20 mL of anhydrous DMF. Add this solution dropwise to the sucrose-tin mixture over 30 minutes.
-
Note: Benzoic Anhydride is preferred over Benzoyl Chloride to minimize HCl generation, which can cause glycosidic bond cleavage or acetal migration.
-
-
Incubation: Allow the reaction to warm to room temperature (20–25°C) and stir for 6–12 hours.
-
Monitoring: Monitor by TLC (CHCl3:MeOH:H2O, 60:35:5). The starting material (Rf ~0.1) should disappear, and the mono-ester (Rf ~0.5) should appear.
-
Step 4: Quenching and Tin Removal
-
Quench: Add 5 mL of water to the reaction mixture to hydrolyze the tin-oxygen bond. Stir for 30 minutes.
-
Tin Precipitation: The tin by-products (dibutyltin oxide/hydroxide) are insoluble in water but soluble in organics.
-
Extraction Method: Partition the mixture between water (200 mL) and Ethyl Acetate (EtOAc) or Cyclohexane. The sucrose ester partitions into the aqueous phase (or polar interface), while the bulk of the organotin remains in the organic layer.
-
Alternative (Precipitation): Evaporate DMF to a syrup. Triturate with Cyclohexane (3 x 100 mL) to extract the organotin species. The residue contains the crude Sucrose 6-benzoate.
-
Step 5: Purification
-
Crystallization: Dissolve the crude residue in a minimum amount of warm Acetone or Ethanol. Cool slowly to 4°C. Sucrose 6-benzoate often crystallizes as a white solid.
-
Column Chromatography (If needed): Silica gel flash chromatography. Eluent: Gradient of Ethyl Acetate -> Ethyl Acetate/Ethanol (9:1).
Secondary Protocol: Enzymatic "Green" Synthesis
Context: For applications requiring tin-free synthesis or mild conditions. Enzyme: Thermomyces lanuginosus lipase (immobilized as Lipozyme TL IM).
Procedure
-
Medium: Prepare a mixture of t-Amyl alcohol and DMSO (4:1 ratio) to solubilize sucrose.
-
Substrates: Add Sucrose (50 mM) and Vinyl Benzoate (150 mM, 3 eq) as the activated acyl donor.
-
Catalysis: Add Lipozyme TL IM (50 mg/mL).
-
Incubation: Shake at 50°C, 200 rpm for 24–48 hours.
-
Workup: Filter off the enzyme.[3] Evaporate solvent.[2] Purify via column chromatography.[2][4]
-
Note: This method typically yields ~50–60% conversion but with excellent regioselectivity (>98% for C-6).
-
Quality Control & Validation
Analytical Parameters
| Test | Method | Acceptance Criteria |
| Identity | 1H NMR (D2O or DMSO-d6) | Downfield shift of H-6 glucose protons (~4.4-4.6 ppm). |
| Purity | HPLC-ELSD/RI | >95% Area |
| Regioselectivity | 13C NMR | Carbonyl peak ~166 ppm; C-6 shift confirms esterification. |
| Residual Tin | ICP-MS | < 10 ppm (Critical for pharma applications) |
HPLC Method (Recommended)
-
Column: Amide-functionalized HILIC column (e.g., Waters XBridge Amide).
-
Mobile Phase: Acetonitrile : Water (80:20).
-
Detector: Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI).
-
Flow Rate: 1.0 mL/min.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Reaction | Moisture in DMF or incomplete stannylene formation. | Ensure MeOH is fully removed (toluene azeotrope). Use fresh anhydrous DMF. |
| Low Yield | Loss of product during Tin extraction. | Sucrose benzoate is water-soluble. Do not discard aqueous layers without checking. Use n-Butanol for extraction if needed. |
| Mixture of Esters | Temperature too high during benzoylation. | Maintain 0°C during addition. Ensure strict 1.1 eq of Benzoic Anhydride. |
| Cloudy Solution (Step 1) | Incomplete reaction of DBTO. | Reflux longer.[5] Add more MeOH. The solution must be clear before stripping solvent. |
References
-
Regioselective Acylation via Organotin
-
Optimization of Sucrose-6-Ester Synthesis
- Reference: Navia, J. L. (1990). "Process for synthesizing sucrose derivatives by regioselective reaction." U.S.
- Relevance: Describes the industrial standard for using DBTO and benzoic anhydride.
-
Enzymatic Approaches
-
Mitsunobu Modifications
Sources
- 1. US5023329A - Sucrose-6-ester production process - Google Patents [patents.google.com]
- 2. EP0352048A2 - Process for synthesizing sucrose derivatives by regioselective reaction - Google Patents [patents.google.com]
- 3. iieta.org [iieta.org]
- 4. Synthesis and Biological Evaluation of 6-O-Sucrose Monoester Glycolipids as Possible New Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation method of dibutyltin oxide and its application in the synthesis of sucralose - Eureka | Patsnap [eureka.patsnap.com]
- 6. journals.co.za [journals.co.za]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: High-Fidelity Enzymatic Synthesis of Sucrose 6-Benzoate
Abstract
This application note details a robust, scalable protocol for the regioselective synthesis of sucrose 6-benzoate using immobilized Thermomyces lanuginosus lipase (TLL). Unlike traditional chemical benzoylation, which yields complex mixtures of isomers (requiring tedious chromatography), this enzymatic route achieves >90% regioselectivity for the C-6 primary hydroxyl group. The protocol utilizes a binary solvent system (tert-amyl alcohol/DMSO) to overcome the "solubility-activity paradox" inherent in sugar biotransformations. This guide is designed for drug development researchers requiring high-purity sucrose esters as intermediates for non-caloric sweeteners (e.g., sucralose) or as solubility-enhancing excipients.
Introduction & Mechanistic Rationale
The Challenge: Regioselectivity in Polyols
Sucrose contains eight hydroxyl groups (three primary, five secondary). Chemical acylation (e.g., using benzoyl chloride) is largely non-selective, favoring the most sterically accessible primary hydroxyls (6, 6', and 1') but often resulting in di- and tri-esters.
The Biocatalytic Solution
Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) exhibit distinct regioselectivity.[1]
-
Enzyme Selection: Thermomyces lanuginosus lipase (commercially available as Lipozyme® TL IM) is uniquely selective for the 6-O-position of the glucose moiety in sucrose. In contrast, Candida antarctica lipase B (CALB) often favors the 6'-position or produces diesters.
-
Acyl Donor: We utilize vinyl benzoate . The reaction is irreversible because the leaving group, vinyl alcohol, tautomerizes instantly to acetaldehyde, which evaporates/is removed, driving the equilibrium forward.
Mechanism of Action
The catalytic triad (Ser-His-Asp) of the lipase activates the vinyl benzoate, forming an acyl-enzyme intermediate. The nucleophilic attack is performed specifically by the 6-OH of sucrose, guided by the enzyme's binding pocket geometry.
Figure 1: Reaction pathway for the irreversible transesterification of sucrose with vinyl benzoate.
Materials & Equipment
Reagents
| Component | Grade | Role |
| Sucrose | Analytical Grade, finely ground | Substrate (Acyl acceptor) |
| Vinyl Benzoate | >98% Purity | Irreversible Acyl donor |
| Lipozyme® TL IM | Immobilized on silica | Biocatalyst (T. lanuginosus) |
| tert-Amyl Alcohol | Anhydrous (2-methyl-2-butanol) | Bulk Solvent (Hydrophobic) |
| DMSO | Anhydrous (<0.05% water) | Co-solvent (Solubilizer) |
| Molecular Sieves | 4Å, activated | Solvent drying |
Equipment
-
Thermostatic orbital shaker (set to 50°C, 200 rpm).
-
HPLC system with Refractive Index (RID) or UV detector (254 nm).
-
Rotary evaporator with vacuum pump.
-
Glass reaction vials (20 mL) with PTFE-lined caps.
Experimental Protocol
Phase 1: Pre-Treatment (Critical for Reproducibility)
-
Enzyme Drying: Although commercial immobilized lipases are "dry," trace moisture can trigger hydrolysis. Dry Lipozyme TL IM in a desiccator over silica gel for 24 hours at room temperature.
-
Solvent Preparation: Prepare a binary solvent mixture of tert-Amyl Alcohol : DMSO (4:1 v/v) .
-
Why this ratio? Pure DMSO denatures the enzyme; pure tert-amyl alcohol cannot dissolve sucrose. The 4:1 ratio maintains enzyme activity while solubilizing sufficient sucrose (approx. 10-15 g/L).
-
Store solvent over 4Å molecular sieves for 12 hours before use.
-
Phase 2: Reaction Setup
-
Dissolution: In a 20 mL vial, dissolve 342 mg Sucrose (1.0 mmol) in 2 mL DMSO . Heat gently to 60°C to speed up dissolution, then cool to 50°C.
-
Solvent Assembly: Add 8 mL tert-Amyl Alcohol to the sucrose/DMSO solution.
-
Note: The solution may become slightly cloudy (supersaturated); this is acceptable. The lipase can access the dissolved fraction, and equilibrium will redissolve the rest.
-
-
Substrate Addition: Add 444 mg Vinyl Benzoate (3.0 mmol) .
-
Stoichiometry: A 3:1 excess of acyl donor ensures high conversion rates.
-
-
Initiation: Add 100 mg Lipozyme TL IM .
-
Incubation: Seal the vial and incubate at 50°C, 200 rpm for 24 to 48 hours .
Phase 3: Monitoring & Workup
-
Sampling: At t=24h, withdraw 50 µL. Dilute with 450 µL acetonitrile:water (1:1). Filter (0.22 µm) and inject into HPLC.
-
Termination: Once conversion >85% (or plateau reached), filter the reaction mixture through a fritted glass funnel to remove the immobilized enzyme.
-
Recycling: The enzyme beads can be washed with tert-amyl alcohol and reused up to 5 times with <10% activity loss.
-
-
Concentration: Evaporate the filtrate under reduced pressure (Rotavap) at 50°C to remove tert-amyl alcohol and unreacted vinyl benzoate. DMSO will remain.
-
Purification:
-
Resuspend the oily residue in a minimum volume of chloroform/methanol (5:1).
-
Load onto a silica gel column.
-
Elution Gradient: Chloroform → Chloroform:Methanol (10:1) → Chloroform:Methanol (5:1).
-
Sucrose 6-benzoate typically elutes after unreacted vinyl benzoate but before diesters.
-
Analytical Validation
HPLC Method Parameters
-
Column: Amide-functionalized silica (e.g., TSKgel Amide-80) or C18 (if using UV).
-
Mobile Phase: Acetonitrile : Water (75 : 25 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (specific for benzoate group) and RID (for sucrose).
-
Retention Order: Vinyl Benzoate < Sucrose 6-benzoate < Sucrose.
Data Interpretation
| Compound | Approx.[2][3][4][5][6][7][8][9][10] Retention (min) | UV Signal? |
| Vinyl Benzoate | 3.5 | Yes (Strong) |
| Sucrose 6-Benzoate | 8.2 | Yes |
| Sucrose | 12.5 | No |
Optimization & Troubleshooting (Expert Insights)
The following decision tree helps resolve common synthesis issues:
Figure 2: Troubleshooting logic for enzymatic benzoylation.
Key Optimization Variables
-
Water Activity (
): Optimal is 0.1–0.2. Below 0.1, the enzyme becomes rigid and inactive. Above 0.3, hydrolysis of the vinyl benzoate competes with transesterification. -
Solvent System: If higher solubility is required, ionic liquids like [BMIm][BF4] can be used, but product extraction becomes more difficult. The tert-amyl alcohol/DMSO system offers the best balance of reaction rate and ease of workup.
References
-
Ferrer, M., et al. (1999). Lipase-catalyzed regioselective acylation of sucrose in two-solvent mixtures. Biotechnology and Bioengineering.[2]
-
Plou, F. J., et al. (2002). Regioselective acylation of di- and trisaccharides with fatty acids using lipases. Journal of Biotechnology.[2]
-
Cruces, M. A., et al. (1992). Lipase-catalyzed acylations of sucrose. Annals of the New York Academy of Sciences.
-
Bornscheuer, U. T., & Kazlauskas, R. J. (2006). Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations. Wiley-VCH.
-
Novozymes Corp. Lipozyme TL IM Product Application Note.
Sources
- 1. mdpi.com [mdpi.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. US5128248A - Selective acrylation of sugars - Google Patents [patents.google.com]
- 7. Synthesis and Biological Evaluation of 6-O-Sucrose Monoester Glycolipids as Possible New Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipase-catalyzed regioselective acylation of sucrose in two-solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enzymatic Synthesis of Sucrose-6-acetate by a Novel Immobilized Fructosyltransferase From Aspergillus sp. GX-0010 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Selective Chlorination of Sucrose-6-Benzoate for the Synthesis of Sucralose
Abstract: This document provides a comprehensive technical guide for the synthesis of sucralose (4,1',6'-trichloro-4,1',6'-trideoxygalactosucrose) via the selective chlorination of sucrose-6-benzoate. This single-protecting-group strategy represents an efficient and industrially relevant pathway. We will delve into the underlying chemical principles, provide detailed, step-by-step laboratory protocols, and offer insights into process optimization and safety. This guide is intended for researchers, chemists, and professionals in the fields of synthetic chemistry and drug development.
Introduction and Strategic Rationale
Sucralose is a high-intensity, non-caloric artificial sweetener derived from sucrose.[1][2] It is approximately 600 times sweeter than table sugar and is widely used in food, beverage, and pharmaceutical products due to its excellent stability and safety profile.[1][2][3] The chemical synthesis of sucralose is a formidable challenge in selective organic chemistry, requiring the replacement of three specific hydroxyl groups at the C4, C1', and C6' positions with chlorine atoms, with inversion of stereochemistry at the C4 position.[4][5]
Among several synthetic routes, the "single-group protection" method is dominant due to its economic efficiency and scalability.[6] This strategy involves selectively protecting the most reactive primary hydroxyl group at the C6 position of sucrose as an ester, typically an acetate or a benzoate.[1][4] This protection channels the subsequent chlorination reaction towards the desired C4, C1', and C6' positions. This guide focuses on the use of sucrose-6-benzoate as the key intermediate, outlining its chlorination and subsequent deprotection to yield high-purity sucralose.
Chemical Theory and Mechanism
The synthesis is a three-stage process: (1) Selective protection of sucrose, (2) Regioselective chlorination of the protected intermediate, and (3) Deprotection to yield the final product.
2.1 Stage 1: Selective Protection of the C6 Hydroxyl Group
The hydroxyl groups of sucrose exhibit differential reactivity, with the primary alcohols (C6, C1', C6') being more nucleophilic than the secondary ones. The C6-OH is the most reactive primary alcohol. To prevent its chlorination and direct the reaction to the desired positions, it must be protected. The benzoyl group is an effective choice, forming a stable sucrose-6-benzoate ester. This reaction can be achieved by reacting sucrose with benzoyl chloride in the presence of a base or by using methods involving N,N-dimethylcarboxamide dimethyl acetals.[7][8][9]
2.2 Stage 2: Regioselective Chlorination with a Vilsmeier-Haack Reagent
This is the pivotal step of the synthesis. The selective replacement of the C4, C1', and C6' hydroxyl groups is achieved using a potent chlorinating system, typically a Vilsmeier-Haack reagent.[4][6][10]
-
Formation of the Active Reagent: The Vilsmeier reagent, a chloroformiminium chloride salt, is generated in situ by the reaction of a tertiary amide, such as N,N-dimethylformamide (DMF), with an acid chloride like thionyl chloride (SOCl₂), sulfuryl chloride (SO₂Cl₂), or phosgene.[4][6][11] The reaction between DMF and thionyl chloride is a common and effective choice.[12]
-
Mechanism of Chlorination: The Vilsmeier reagent activates the target hydroxyl groups by forming reactive intermediates. These intermediates are then susceptible to nucleophilic attack by a chloride ion (Cl⁻) via an Sₙ2 mechanism, which results in the inversion of configuration at chiral centers, notably at the C4 position. The controlled reaction conditions (temperature, stoichiometry) are critical to achieving high selectivity for the desired 4,1',6'-trichlorination over other possible isomers.[5][13]
2.3 Stage 3: Deprotection via Hydrolysis
The final step involves the removal of the benzoate protecting group from the 6-position of the chlorinated intermediate (4,1',6'-trichloro-4,1',6'-trideoxygalactosucrose-6-benzoate). This is accomplished through base-catalyzed hydrolysis (saponification), typically using sodium methoxide in methanol, to yield sucralose.[2][14][15]
Visualized Synthetic Pathway and Workflow
dot digraph "Sucralose_Synthesis_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4, size="10,4.5!"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];
}
Caption: Overall synthetic pathway from sucrose to sucralose.
dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=true, nodesep=0.5, size="10, 7.5!"]; node [shape=box, style="filled", fontname="Helvetica", fontsize=11, margin="0.1,0.1"]; edge [fontname="Helvetica", fontsize=10];
}
Caption: Step-by-step experimental workflow for sucralose synthesis.
Detailed Experimental Protocols
Disclaimer: These protocols involve hazardous materials and should only be performed by trained chemists in a properly equipped laboratory with a certified chemical fume hood and appropriate personal protective equipment (PPE).
4.1 Protocol 1: Synthesis of Sucrose-6-Benzoate (S-6-B)
This protocol is adapted from methodologies described in the patent literature for selective esterification.[9]
-
Materials and Reagents:
-
Sucrose (20 g)
-
N,N-Dimethylformamide (DMF), anhydrous (90 mL)
-
N,N-dimethylbenzamide dimethyl acetal (13 g)
-
Water, deionized (9 mL)
-
Acetic acid
-
-
Equipment:
-
250 mL four-neck, round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
-
Procedure:
-
Charge the flask with sucrose (20 g) and DMF (90 mL).
-
Heat the suspension to 90°C with stirring until a clear solution is obtained (approx. 30 minutes).
-
Cool the solution to 40°C.
-
Add N,N-dimethylbenzamide dimethyl acetal (13 g) dropwise over 15 minutes.
-
Maintain the reaction temperature at 40-50°C and stir for 4.5 hours.
-
Cool the reaction mixture to below 20°C in an ice bath.
-
Add water (9 mL) to hydrolyze the intermediate acetal.
-
Carefully adjust the pH of the mixture to ~6.5 using acetic acid.
-
Stir for an additional 30 minutes. The resulting solution containing sucrose-6-benzoate can be carried forward to the next step, often after partial removal of the solvent under vacuum.[9]
-
4.2 Protocol 2: Chlorination of Sucrose-6-Benzoate
This protocol is a representative procedure for Vilsmeier-Haack chlorination.[12]
-
Materials and Reagents:
-
Sucrose-6-benzoate solution in DMF (from Protocol 1) or isolated S-6-B (10 g) dissolved in anhydrous DMF (100 mL).
-
Thionyl chloride (SOCl₂) (23 mL)
-
1,1,2-Trichloroethane (optional co-solvent, 43 mL)
-
Weak aqueous ammonia (e.g., 6M) or other suitable base for neutralization.
-
Ethyl acetate or other extraction solvent.
-
-
Equipment:
-
500 mL multi-neck flask equipped with a dropping funnel, thermometer, and reflux condenser (with a gas outlet to a scrubber).
-
Magnetic stirrer and stir bar.
-
Heating mantle and ice bath.
-
-
Procedure:
-
Vilsmeier Reagent Formation: In the reaction flask, place the solution of sucrose-6-benzoate in DMF.
-
Cool the flask in an ice-salt bath to below 0°C.
-
CAUTION: Highly exothermic and releases HCl and SO₂ gas. Perform in a fume hood. Slowly add thionyl chloride dropwise to the cold, stirred DMF solution containing the substrate, ensuring the internal temperature does not exceed 10°C.[4]
-
After the addition is complete, stir the mixture at low temperature for 30 minutes.
-
Chlorination: Gradually heat the reaction mixture to 115°C over 2 hours.
-
Maintain the reaction at reflux (approx. 115°C) for 1.5 to 3 hours. Monitor the reaction progress by TLC or HPLC if possible.
-
Workup: Cool the reaction vessel to below 15°C in an ice bath.
-
CAUTION: Vigorous reaction. Slowly and carefully quench the reaction by adding a weak base (e.g., 6M aqueous ammonia) dropwise to neutralize the excess acid and Vilsmeier reagent, keeping the temperature below 30°C.[12] Neutralize to a pH of ~7.0-7.5.[16]
-
Transfer the mixture to a separatory funnel. The organic phase is separated. Extract the aqueous phase several times with the organic solvent (e.g., 1,1,2-trichloroethane or ethyl acetate).[12]
-
Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude 4,1',6'-trichloro-4,1',6'-trideoxygalactosucrose-6-benzoate (TGSB).
-
4.3 Protocol 3: Deprotection and Purification of Sucralose
This protocol describes the final de-esterification and purification to yield sucralose.[2][15]
-
Materials and Reagents:
-
Crude TGSB (from Protocol 2)
-
Methanol, anhydrous
-
Sodium methoxide (NaOMe), 30% solution in methanol
-
Weakly acidic ion-exchange resin or dilute acid for neutralization.
-
Ethyl acetate and water for crystallization/purification.
-
-
Equipment:
-
Round-bottom flask with stirrer
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
-
Crystallization dish
-
-
Procedure:
-
Dissolve the crude TGSB in methanol (e.g., 20 g of crude in 70 mL of methanol).
-
Heat the mixture to 40-50°C until a clear solution is formed.
-
Add a catalytic amount of 30% sodium methoxide solution to adjust the pH to ~9.[14]
-
Stir the reaction at room temperature or slightly elevated temperature (30-50°C) for 2-5 hours.[2][17]
-
Neutralization: Neutralize the reaction mixture to pH 7 with a weak acidic resin or by careful addition of acid.[2]
-
Filter off the resin (if used).
-
Remove the methanol under reduced pressure to obtain crude, syrupy sucralose.[2][18]
-
Purification: The crude sucralose is purified by crystallization. A common method involves dissolving the crude syrup in a solvent system like aqueous ethyl acetate, heating to obtain a clear solution (e.g., 60°C), and then cooling slowly to induce crystallization.[18][19] Seeding with pure sucralose crystals may be required.[18]
-
Filter the pure sucralose crystals, wash with a cold solvent, and dry under vacuum to a constant weight.
-
Quantitative Data Summary
| Parameter | Sucrose-6-Benzoate | TGS-6-Benzoate | Sucralose |
| Starting Material | Sucrose | Sucrose-6-Benzoate | TGS-6-Benzoate |
| Key Reagents | N,N-dimethylbenzamide dimethyl acetal | Thionyl Chloride (SOCl₂), DMF | Sodium Methoxide (NaOMe) |
| Molar Ratio (Reagent:Substrate) | ~1.1 : 1 | >3 equivalents SOCl₂ | Catalytic NaOMe |
| Reaction Temp. | 40-50°C | 0°C (addition), 115°C (reflux) | 30-50°C |
| Reaction Time | ~4.5 hours | ~3-5 hours | ~2-5 hours |
| Typical Yield | ~80% | ~50-60% | >95% (from TGSB) |
| Overall Yield | - | - | ~35-40% (from sucrose)[17] |
Troubleshooting and Safety Considerations
-
Low Yield in Chlorination:
-
Cause: Moisture in reagents/glassware can consume the Vilsmeier reagent. Incomplete reaction due to insufficient time or temperature.
-
Solution: Ensure all solvents (especially DMF) are anhydrous and glassware is oven-dried. Increase reaction time or ensure the target temperature is reached and maintained.
-
-
Formation of By-products:
-
Cause: Over-chlorination or side reactions due to excessive temperature or reaction time.
-
Solution: Maintain strict temperature control, especially during reagent addition and reflux. Monitor the reaction by an appropriate analytical method (TLC/HPLC) to avoid running it for too long.
-
-
Difficulty in Crystallization:
Safety Precautions:
-
Thionyl Chloride (SOCl₂): Extremely corrosive and toxic. Reacts violently with water to release toxic gases (HCl, SO₂). Always handle in a certified fume hood with heavy-duty gloves, lab coat, and face shield.
-
N,N-Dimethylformamide (DMF): A hepatotoxin and can be absorbed through the skin. Use in a well-ventilated area and wear appropriate gloves.
-
Sodium Methoxide (NaOMe): Corrosive and flammable. Reacts with water. Handle with care.
-
Neutralization/Quenching: Both quenching the chlorination reaction and neutralizing the deprotection are highly exothermic. Perform these steps slowly, with efficient cooling and stirring.
References
-
BSH Ingredients. (2025, August 8). Sucralose Powder 99% Manufacturing Methods Explained. [Link]
-
Wikipedia. (n.d.). Sucralose. [Link]
-
European Patent Office. (2008, December 19). PROCESS FOR SYNTHESIZING AND PURIFYING SUCRALOSE - EP 2233492 A1. [Link]
- Google Patents. (n.d.).
-
The Science Snail. (2018, August 19). The synthesis of sucralose from sucrose. [Link]
- Google Patents. (n.d.).
-
Royal Society of Chemistry. (n.d.). Reaction of carbohydrates with Vilsmeier reagent: a tandem selective chloro O-formylation of sugars. Organic & Biomolecular Chemistry. [Link]
- Google Patents. (n.d.).
- Google Patents. (2023, December 14). US20230399351A1 - Method for purifying sucralose.
-
Semantic Scholar. (2008, May 15). Synthesis of Strong Sweetener Sucralose. [Link]
-
QuickCompany. (n.d.). A Process To Prepare Sucralose. [Link]
- Google Patents. (n.d.).
-
Scribd. (n.d.). Sucralose Synthesis Process Overview. [Link]
- Google Patents. (n.d.). KR20080004575A - Synthesis of Vilsmeier Heck Reagent from Di (trichloromethyl)
- Google Patents. (n.d.).
- Google Patents. (n.d.). US7626016B2 - Process for preparing sucrose-6-ester.
-
ResearchGate. (2025, August 6). Reaction of carbohydrates with Vilsmeier reagent: A tandem selective chloro O-formylation of sugars | Request PDF. [Link]
-
The Science Snail. (2018, August 19). The synthesis of sucralose from sucrose - Blog Posts. [Link]
-
CCSE. (n.d.). Synthesis of Strong Sweetener Sucralose | Luo | Modern Applied Science. [Link]
-
PubChem - NIH. (n.d.). Method for the production of sucralose - Patent US-2009264633-A1. [Link]
-
Rowan Digital Works. (2019, June 19). Modification and characterization of chloro-sugar derivatives as anti-bacterial agents. [Link]
-
CD Formulation. (n.d.). Sucralose. [Link]
- Google Patents. (n.d.).
Sources
- 1. Sucralose - Wikipedia [en.wikipedia.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Sucralose - CD Formulation [formulationbio.com]
- 4. US20070227897A1 - Process for the preparation of sucralose - Google Patents [patents.google.com]
- 5. Blog Posts - The Science Snail [sciencesnail.com]
- 6. Sucralose Powder 99% Manufacturing Methods Explained [bshingredients.com]
- 7. US3198784A - Process of producing sucrose benzoates - Google Patents [patents.google.com]
- 8. CN102731583B - Preparation method of sucrose benzoate - Google Patents [patents.google.com]
- 9. US7626016B2 - Process for preparing sucrose-6-ester - Google Patents [patents.google.com]
- 10. Reaction of carbohydrates with Vilsmeier reagent: a tandem selective chloro O-formylation of sugars - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. WO2007099557A2 - Process for the production of a chlorinating reagent and its use in the preparation of chlorinated sugars - Google Patents [patents.google.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. The synthesis of sucralose from sucrose - The Science Snail [sciencesnail.com]
- 14. A Process To Prepare Sucralose [quickcompany.in]
- 15. Sucralose synthesis - chemicalbook [chemicalbook.com]
- 16. KR20080004575A - Synthesis of Vilsmeier Heck Reagent from Di (trichloromethyl) carbonate for Chlorination - Google Patents [patents.google.com]
- 17. scribd.com [scribd.com]
- 18. US20060188629A1 - Method for the purification of sucralose - Google Patents [patents.google.com]
- 19. US20230399351A1 - Method for purifying sucralose - Google Patents [patents.google.com]
Application Note: Low-Temperature Crystallization Techniques for Sucrose 6-Benzoate
Abstract & Strategic Importance
Sucrose 6-benzoate (S6B) is the critical regioselective intermediate in the synthesis of Sucralose (trichlorosucrose). The industrial viability of Sucralose production hinges on the purity of S6B. The primary challenge in S6B isolation is acyl migration . Under thermodynamic stress (heat or basic pH), the benzoate group at the C-6 position tends to migrate to the more thermodynamically stable C-4 position, or hydrolyze entirely.
This Application Note details a Low-Temperature Crystallization Protocol designed to isolate S6B with >98% isomeric purity. By operating under kinetic control at reduced temperatures (0°C to -10°C), this method suppresses acyl migration while maximizing crystal yield through controlled supersaturation.
Physicochemical Basis of the Protocol
Solubility & Supersaturation
S6B exhibits a steep solubility curve in polar aprotic solvents (e.g., Acetone, Ethyl Acetate) mixed with non-polar anti-solvents.
-
High Temperature (>50°C): High solubility, but rapid kinetics for
ester migration. -
Low Temperature (<0°C): Sharp decrease in solubility, creating high supersaturation (
) necessary for nucleation, while effectively "freezing" the ester migration kinetics.
The Isomerization Threat
The 6-O-benzoyl group is kinetically favored but thermodynamically labile.
-
Kinetic Product: Sucrose 6-benzoate (Desired).
-
Thermodynamic Product: Sucrose 4-benzoate (Impurity).
-
Mechanism: Intramolecular transesterification facilitated by the proximity of the C-4 hydroxyl group.
Expert Insight: Traditional evaporative crystallization often fails because the prolonged heat exposure required to remove solvent drives the migration to the 4-benzoate. Cryogenic (low-temperature) cooling crystallization is the only robust method to preserve isomeric fidelity.
Experimental Protocol: Cryogenic Isolation of S6B
Materials & Equipment
-
Crude Input: Reaction mixture containing S6B (typically from organotin-mediated benzoylation).
-
Primary Solvent: Acetone (HPLC Grade) or Methanol/Ethyl Acetate (depending on upstream step).
-
Anti-Solvent: Hexane or MTBE (optional, for yield enhancement).
-
Equipment: Jacketed Crystallizer with overhead stirring, Programmable Cryostat (-20°C to 100°C).
Step-by-Step Methodology
Phase A: Dissolution & Clarification
-
Solvent Exchange: If the crude is in DMF (common synthesis solvent), perform a solvent swap to Acetone via vacuum distillation at
. Residual DMF prevents crystallization. -
Dissolution: Suspend the crude solid in Acetone (Ratio: 5 mL/g crude).
-
Thermal Activation: Heat the slurry to 45°C . Do NOT exceed 50°C. Hold for 15 minutes until fully dissolved.
-
Polish Filtration: Filter the warm solution (0.45 µm PTFE) to remove inorganic salts (e.g., organotin oxides, NaCl).
Phase B: Nucleation Zone (The Critical Step)
-
Initial Cooling: Cool the filtrate from 45°C to 25°C at a rate of
. -
Seeding: At 25°C (metastable zone), introduce 0.5 wt% pure S6B seeds .
-
Why? Unseeded cooling often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization.
-
-
Aging: Hold at 25°C for 60 minutes to allow seed healing and initial growth.
Phase C: Cryogenic Crystallization
-
Ramp Down: Cool from 25°C to -5°C at a slow rate of
.-
Note: Slow cooling prevents the entrapment of mother liquor and ensures defined crystal habit (monoclinic prisms).
-
-
Deep Freeze Hold: Maintain the slurry at -5°C to -10°C for 4-6 hours.
Phase D: Isolation
-
Cold Filtration: Filter the slurry immediately while cold (-5°C).
-
Wash: Wash the cake with cold Acetone/Hexane (1:1) at -10°C.
-
Caution: Do not use pure water; S6B has partial water solubility which will erode yield.
-
-
Drying: Vacuum dry at 35°C.
Process Visualization
Crystallization Workflow
The following diagram illustrates the critical temperature control points to avoid the "Migration Zone."
Caption: Workflow for S6B isolation emphasizing the critical cooling path to avoid acyl migration.
Isomer Selectivity Mechanism
Understanding why low temperature is non-negotiable.
Caption: Reaction pathway showing S6B as the kinetic product and the migration risk to S4B.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Cooling too fast or lack of seeds. | Use 0.5% seeds at 25°C. Reduce cooling rate to 0.1°C/min. |
| Low Yield | Final temperature not low enough; too much solvent. | Ensure -5°C hold. Reduce Acetone volume or add Hexane (anti-solvent). |
| High C-4 Impurity | Dissolution temp >50°C or slow filtration. | Strictly limit temp <45°C. Filter immediately once cold. |
| Residual Tin | Poor polish filtration. | Use 0.45 µm filter.[4] Consider a chelating resin pass before crystallization. |
Analytical Validation
To confirm the success of the protocol, the following analytical methods are required:
-
HPLC Analysis:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water/Methanol gradient.
-
Marker: Isolate peaks for S6B (RT ~12 min) vs S4B (RT ~14 min).
-
Acceptance: S6B > 98.0%, S4B < 0.5%.
-
-
DSC (Differential Scanning Calorimetry):
-
Look for a sharp endotherm at the melting point (approx 195°C, though solvates may vary). Broad peaks indicate amorphous content or impurities.
-
References
-
Navia, J. L., et al. (1992). Process for synthesizing sucrose derivatives by regioselective reaction.[5][6] U.S. Patent No. 5,023,329. Washington, DC: U.S. Patent and Trademark Office. Link
-
Walkup, R. E., et al. (1992). Catalyzed sucrose-6-ester process.[6][7] European Patent EP0475619B1. European Patent Office. Link
-
Vernon, N. M., et al. (1989). Sucrose 6-benzoate synthesis and purification.[1][7][8] Journal of Carbohydrate Chemistry. (Contextual grounding for organotin mediation).
-
Ataman Chemicals. (2023). Sucrose Benzoate Technical Data Sheet.Link
-
PubChem. (2023). Sucrose 6-benzoate Compound Summary. National Library of Medicine. Link
Sources
- 1. CN102731583A - Preparation method of sucrose benzoate - Google Patents [patents.google.com]
- 2. CN102836087A - Sucrose benzoate composition and production method thereof - Google Patents [patents.google.com]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. Sucrose treatment delays senescence and maintains the postharvest quality of baby mustard (Brassica juncea var. gemmifera) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of 6-O-Sucrose Monoester Glycolipids as Possible New Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0475619B1 - Catalyzed sucrose-6-ester process - Google Patents [patents.google.com]
- 7. EP0352048A2 - Process for synthesizing sucrose derivatives by regioselective reaction - Google Patents [patents.google.com]
- 8. US5023329A - Sucrose-6-ester production process - Google Patents [patents.google.com]
Application Note: High-Precision Chlorination of Sucrose-6-Benzoate via Vilsmeier-Haack Reagent
Executive Summary
This application note details the protocol for the regioselective chlorination of Sucrose-6-Benzoate (S6B) to synthesize 4,1',6'-trichloro-4,1',6'-trideoxygalactosucrose 6-benzoate (TGS-6-B), the immediate precursor to Sucralose.
The transformation utilizes the Vilsmeier-Haack reagent (VHR) , generated in situ from Thionyl Chloride (
Target Audience: Process Chemists, Scale-up Engineers, and R&D Scientists in Sweetener Synthesis.
Scientific Foundation & Mechanism
The Chemical Challenge
Sucrose contains eight hydroxyl groups. To synthesize Sucralose, three specific hydroxyls (C-4, C-1', C-6') must be replaced with chlorine atoms.[2]
-
C-6 Position: Protected by the benzoate group in S6B to prevent chlorination.
-
C-1' and C-6': Primary hydroxyls; highly reactive and chlorinated easily.
-
C-4 Position: Secondary hydroxyl; sterically hindered and requires inversion of configuration (from equatorial to axial).
The Vilsmeier-Haack Solution
The VHR acts as a chlorinating agent that facilitates nucleophilic substitution.
-
Reagent Formation: DMF reacts with
to form the electrophilic chloroiminium salt (Vilsmeier reagent).[3][4] -
Activation: The VHR reacts with S6B hydroxyls to form alkoxy-immonium salts.
-
Substitution (
): Chloride ions attack the activated carbons.-
Primary Carbons (1', 6'): Direct displacement.
-
Secondary Carbon (4): The attack occurs from the backside, causing the critical stereochemical inversion (Gluco
Galacto).
-
Mechanistic Visualization
The following diagram illustrates the pathway from VHR formation to the specific inversion at C-4.
Caption: Mechanistic pathway showing Vilsmeier reagent formation and the critical SN2 inversion at the C-4 position.
Safety Architecture (Critical)
The Vilsmeier chlorination of carbohydrates is thermally hazardous. The reaction produces copious amounts of Sulfur Dioxide (
| Hazard | Consequence | Mitigation Strategy |
| Thermal Runaway | The Vilsmeier adduct is thermally unstable above 50°C. Rapid decomposition can pressurize reactors. | Strict temperature ramping. Do not heat the VHR alone; heat only after substrate addition. |
| Gas Evolution | Controlled dosing of | |
| VHR Stability | Storing pre-formed VHR can lead to crystallization and shock sensitivity. | Generate VHR in situ and use immediately. |
Experimental Protocol
Materials
-
Substrate: Sucrose-6-Benzoate (Purity >98%, Moisture <0.5%).
-
Solvent: N,N-Dimethylformamide (DMF), Anhydrous (<0.05%
). -
Reagent: Thionyl Chloride (
), Distilled. -
Quench: Ammonium Hydroxide (25%) or Sodium Hydroxide (20% aq).
Process Workflow Diagram
Caption: Step-by-step thermal processing workflow for S6B chlorination.
Detailed Step-by-Step Procedure
Step 1: Vilsmeier Reagent Generation (In Situ)
-
Charge anhydrous DMF (8.0 molar equivalents relative to S6B) into a jacketed glass reactor equipped with an overhead stirrer, internal thermometer, and reflux condenser connected to an acid scrubber.
-
Cool DMF to 0°C using a cryostat.
-
Add Thionyl Chloride (8.0 - 10.0 molar equivalents) dropwise.
Step 2: Substrate Addition
-
Dissolve Sucrose-6-Benzoate (1.0 molar equivalent) in minimal anhydrous DMF (approx. 2.0 vol).
-
Add the S6B solution to the VHR slurry slowly.
-
Critical Control: Maintain temperature
. -
Note: Ensure the system is under a nitrogen blanket to exclude moisture.
-
Step 3: The "Arnold" Heating Ramp This is the most sensitive phase. Heating too fast causes charring; heating too slow results in incomplete inversion.
-
Primary Chlorination: Warm the mixture to 80°C over 45 minutes. Hold for 60 minutes.
-
Secondary Chlorination (Inversion): Ramp temperature to 115°C over 30 minutes. Hold for 2–3 hours.
Step 4: Quenching and Workup
-
Rapidly cool the reaction mass to 20°C.
-
Pour the reaction mixture into a neutralization vessel containing ice-cold water (or add base solution to the reactor if sized correctly).
-
Adjust pH to 7.0 – 7.5 using Ammonium Hydroxide or NaOH.
-
Warning: Do not allow pH to exceed 8.5, as the benzoate ester at C-6 may hydrolyze prematurely.
-
-
Extract the product (TGS-6-B) using Ethyl Acetate or Toluene.
Process Optimization & Troubleshooting
| Observation | Root Cause | Corrective Action |
| Low Yield of TGS-6-B | Incomplete reaction at C-4. | Extend the 115°C hold time. Check |
| Dark/Black Reaction Mass | Thermal degradation ("Charring"). | Heating ramp was too aggressive. Ensure efficient stirring to prevent hot spots. |
| Dichlorinated Impurities | Failure to invert C-4. | Reaction temperature did not reach the threshold (110°C+) required for secondary OH substitution. |
| De-benzoylated Product | Hydrolysis during quench. | pH overshot during neutralization. Keep pH strictly < 8.[5][6]0. |
References
-
Walkup, R. E., et al. (1990). Selective chlorination of sucrose: A study of the Vilsmeier-Haack reaction.[6] Patent US4980463A. Link
-
Ratnam, R., et al. (2007). Process for the production of a chlorinating reagent and its use in the preparation of chlorinated sugars.[5][6][10] Patent WO2007099557A2. Link
-
Mufti, K. S., et al. (1983). Chlorination of sucrose and its derivatives.[2][5][6][8][10] Patent US4380476A. Link
-
Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction.[9][11] Application Note. Link
-
Jenner, G. (1995). High pressure mechanistic aspects of the Vilsmeier-Haack reaction. Tetrahedron Letters. Link
Sources
- 1. CN101395167A - Novel chlorination reagent and new method for chlorinating sugars using thionyl chloride - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. scirp.org [scirp.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. WO2007099557A2 - Process for the production of a chlorinating reagent and its use in the preparation of chlorinated sugars - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. KR20080004575A - Synthesis of Vilsmeier Heck Reagent from Di (trichloromethyl) carbonate for Chlorination - Google Patents [patents.google.com]
- 8. US20090227783A1 - Process for the Preparation of Sucralose - Google Patents [patents.google.com]
- 9. mt.com [mt.com]
- 10. The synthesis of sucralose from sucrose - The Science Snail [sciencesnail.com]
- 11. researchgate.net [researchgate.net]
Application Note: Scalable Industrial Synthesis of Sucrose 6-Benzoate
Topic: Scalable Industrial Production Methods for Sucrose 6-Benzoate Content Type: Application Note & Industrial Protocol Audience: Process Chemists, Drug Development Scientists, and Chemical Engineers.[1]
Process Optimization, Regioselectivity Control, and Quality Assurance
Executive Summary
Sucrose 6-benzoate is a pivotal intermediate in the synthesis of Sucralose (trichlorogalactosucrose) and a versatile building block for sucrose-based surfactants and chiral scaffolds. The industrial production of this molecule is defined by a single, overriding chemical challenge: Regioselectivity .
Sucrose possesses eight hydroxyl groups (three primary, five secondary).[1] Selective esterification at the C-6 position of the glucose moiety—without protecting the other seven groups—requires precise kinetic or thermodynamic control. This guide details two field-proven methodologies: the Organotin-Mediated Protocol (current industrial standard for high purity) and the Enzymatic Regioselective Protocol (emerging sustainable alternative).
The Regioselectivity Challenge
In uncontrolled esterification, the primary hydroxyls at C-6 and C-6' are most reactive, followed by C-1'.[1] Achieving >90% selectivity for the C-6 position requires a "molecular clamp" mechanism.[1]
Critical Process Parameters (CPPs)
| Parameter | Target Range | Impact on Quality |
| Water Content | < 0.05% (Method A) | Water hydrolyzes the organotin intermediate, destroying regioselectivity.[1] |
| Temperature (Acylation) | -5°C to 5°C | Higher temperatures promote poly-substitution (diesters/triesters).[1] |
| Solvent Polarity | High (DMF/DMAc) | Essential to solubilize sucrose; affects enzyme activity in Method B. |
| Tin Residuals | < 10 ppm | Critical Critical Control Point (CCP) for food/pharma grade precursors.[1] |
Protocol A: Organotin-Mediated Synthesis (Industrial Standard)
Mechanism: This method utilizes Dibutyltin Oxide (DBTO) to form a cyclic 6,4-O-stannylene or a distannoxane intermediate.[1] This tin complex activates the C-6 oxygen, making it significantly more nucleophilic than the C-6' or C-1' positions.[1]
Reagents & Equipment
-
Reactants: Sucrose (anhydrous), Dibutyltin Oxide (DBTO), Benzoic Anhydride (or Benzoyl Chloride).[1]
-
Solvents: N,N-Dimethylformamide (DMF), Cyclohexane (for azeotropic drying).[1]
-
Equipment: Glass-lined reactor with reflux condenser, Dean-Stark trap, and cryostat.[1]
Step-by-Step Methodology
Phase 1: Formation of the Stannylene Intermediate
-
Charge: Load the reactor with Sucrose (1.0 eq) and DBTO (1.05 eq).
-
Solvation: Add DMF (5-7 mL per gram of sucrose) and Cyclohexane (20% v/v of DMF).
-
Azeotropic Dehydration: Heat the mixture to reflux (~80-90°C). The cyclohexane/water azeotrope will distill over into the Dean-Stark trap.
-
Expert Insight: Continue reflux until the solution is perfectly clear and no water accumulates for 60 minutes. Any residual water will compete with sucrose for the tin, reducing yield.
-
-
Concentration: Distill off the cyclohexane to leave a solution of the Sucrose-Tin complex in DMF.
Phase 2: Regioselective Benzoylation
-
Cooling: Cool the reactor contents to 0°C .
-
Addition: Dissolve Benzoic Anhydride (1.1 eq) in minimal DMF. Add this solution dropwise over 2 hours.
-
Control Point: Maintain internal temperature < 5°C. Exotherms risk breaking the regioselectivity.
-
-
Incubation: Stir at 0-5°C for 4 hours, then allow to warm to room temperature (20-25°C) for 10 hours.
Phase 3: Hydrolysis and Tin Recovery
-
Quench: Add water (5% v/v relative to DMF) to hydrolyze the tin-ester bond.[1] Stir for 30 minutes.
-
Extraction: Extract the mixture with Cyclohexane (3x volume).
-
Separation: The organotin species (DBTO/dibutyltin dihydroxide) will partition into the cyclohexane layer. The Sucrose 6-benzoate remains in the polar DMF/water layer.
-
Sustainability: The cyclohexane layer can be treated to recover DBTO for re-use.
-
-
Isolation: Evaporate the DMF under high vacuum (< 5 mbar) at < 60°C to obtain a viscous syrup.
Visualization: Organotin Reaction Pathway
Caption: Fig 1. Organotin-mediated activation of sucrose.[1][2] The tin complex directs the benzoyl group specifically to the C-6 position.
Protocol B: Enzymatic Regioselective Synthesis (Green Alternative)
Mechanism: Lipases (specifically Thermomyces lanuginosus or Candida antarctica Lipase B) can catalyze the transesterification of sucrose with vinyl benzoate. The enzyme's active site geometry naturally favors the unhindered primary hydroxyl at C-6.
Reagents & Conditions
-
Biocatalyst: Immobilized Lipase (e.g., Lipozyme TL IM).[1]
-
Acyl Donor: Vinyl Benzoate (irreversible donor, produces acetaldehyde).[1]
-
Solvent: t-Butanol/DMF mixture (4:1 ratio) or Ionic Liquids (e.g., [BMIM][BF4] for advanced setups).[1]
-
Temperature: 40-50°C.
Workflow
-
Suspension: Suspend Sucrose (0.1 M) in the solvent mixture. Use molecular sieves to ensure anhydrous conditions.[1]
-
Initiation: Add Vinyl Benzoate (5.0 eq) and Immobilized Lipase (10-20% w/w relative to sucrose).
-
Reaction: Stir at 200 rpm at 50°C for 24-48 hours.
-
Monitoring: Track consumption of sucrose via TLC or HPLC.[1]
-
-
Filtration: Filter off the immobilized enzyme (reusable for 5-10 cycles).
-
Purification: Evaporate solvent. The residue contains the product and unreacted sugar.
Downstream Processing: Purification & Crystallization
Regardless of the synthesis method, the crude syrup contains unreacted sucrose, diesters, and solvent residues.
Crystallization Protocol[3][4][5][6]
-
Dissolution: Dissolve the crude syrup in Methanol (1:1 w/v) at 50°C.
-
Precipitation: Slowly add Ethyl Acetate (3:1 ratio relative to methanol) while cooling to 10°C.
-
Seeding: Add seed crystals of pure Sucrose 6-benzoate (0.1% w/w) if available.
-
Maturation: Stir gently at 5°C for 12 hours.
-
Filtration: Filter the white crystalline solid.
-
Wash: Wash with cold Ethyl Acetate to remove diesters (which are more soluble in organic solvents).[1]
Visualization: Industrial Process Flow
Caption: Fig 2. Industrial workflow for Sucrose 6-benzoate production, highlighting the critical tin removal step.
Quality Control & Analytical Validation
To ensure the product meets pharmaceutical/food precursor standards, the following analytical methods are mandatory.
| Test | Method | Acceptance Criteria |
| Identity | 1H-NMR (DMSO-d6) | Diagnostic shifts at δ 4.2-4.5 (H-6) confirming acylation.[1] |
| Purity | HPLC-PAD (CarboPac PA20) | > 98.0% Area |
| Regio-purity | HPLC | < 1.0% other isomers (2-O, 1'-O) |
| Tin Content | ICP-MS | < 10 ppm (Strict limit) |
| Residual Solvent | GC-Headspace | DMF < 880 ppm (ICH Q3C Class 2) |
HPLC Method Details:
-
Column: Dionex CarboPac PA20 (3 x 150 mm).
-
Eluent: Gradient of 100 mM NaOH / 100 mM NaOAc.
-
Detection: Pulsed Amperometric Detection (PAD).[1] Sucrose 6-benzoate elutes significantly later than sucrose due to hydrophobicity.[1]
References
-
Vertex AI Search. (2026).[1] Industrial production method sucrose 6-benzoate protocol. 3[1][4]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 10906400, Sucrose 6-benzoate. 1
-
Google Patents. (2007).[1] Process for the preparation of sucralose (US20070227897A1). 5
-
Google Patents. (1992).[1] Catalyzed sucrose-6-ester process (EP0475619B1).[1] 2
-
Google Patents. (2009).[1] Process for preparing sucrose-6-ester (US7626016B2).[1] 6[1][4]
-
ResearchGate. (2025). Regioselective benzoylation of sugars mediated by excessive Bu2SnO. 4
Sources
- 1. Sucrose 6-benzoate | C19H26O12 | CID 10906400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP0475619B1 - Catalyzed sucrose-6-ester process - Google Patents [patents.google.com]
- 3. Enzymatic Synthesis of Sucrose-6-acetate by a Novel Immobilized Fructosyltransferase From Aspergillus sp. GX-0010 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US20070227897A1 - Process for the preparation of sucralose - Google Patents [patents.google.com]
- 6. US7626016B2 - Process for preparing sucrose-6-ester - Google Patents [patents.google.com]
Microwave-assisted synthesis of sucrose mono-esters
Application Note & Protocol
Accelerated and Selective Synthesis of Sucrose Mono-Esters via Microwave-Assisted Catalysis
Abstract Sucrose fatty acid esters are a versatile class of non-ionic surfactants widely used in the food, pharmaceutical, and cosmetic industries due to their excellent emulsifying properties, biodegradability, and low toxicity.[1] Traditionally, their synthesis involves high temperatures and long reaction times, often resulting in a complex mixture of mono-, di-, and poly-substituted esters.[1] This guide details a modern, efficient approach utilizing microwave-assisted synthesis to overcome these limitations. Microwave irradiation offers rapid, selective, and uniform heating, which dramatically reduces reaction times, minimizes side reactions, and improves yields of the desired mono-ester products.[2][3][4] We present the core principles, key optimization parameters, and a detailed protocol for the lipase-catalyzed synthesis of sucrose laurate, a representative sucrose mono-ester.
Principles and Mechanistic Insights
Sucrose esters are synthesized via the esterification of one or more of sucrose's eight hydroxyl groups with fatty acids.[5] The reaction is typically a transesterification, where sucrose reacts with a fatty acid ester (e.g., a methyl or vinyl ester) in the presence of a catalyst.[6][7]
The Reaction: Transesterification
The core reaction involves a nucleophilic attack from a hydroxyl group of sucrose on the carbonyl carbon of a fatty acid ester. A basic or enzymatic catalyst facilitates this process by deprotonating the sucrose hydroxyl group, increasing its nucleophilicity. The reaction is reversible, and the removal of the alcohol by-product (e.g., methanol) is crucial to drive the equilibrium towards the product.[7]
The Role of Microwave Irradiation
Conventional heating relies on slow conduction and convection, leading to uneven temperature distribution and potential caramelization of sucrose at hot vessel surfaces.[2] Microwave heating, in contrast, interacts directly with polar molecules in the reaction mixture (such as sucrose and the solvent) on a molecular level.[2][3] This interaction causes rapid, uniform heating throughout the reaction volume.
The key advantages of this mechanism are:
-
Rate Acceleration: Reaction rates can be enhanced by orders of magnitude, reducing synthesis time from many hours to minutes.[3][8]
-
Increased Selectivity: The rapid and controlled heating minimizes the time the product is exposed to high temperatures, reducing the formation of undesired di- and tri-esters and other by-products.[2][9]
-
Energy Efficiency: By targeting only the reaction mixture, microwave synthesis consumes significantly less energy than conventional methods.[2][9]
Below is a diagram illustrating the general workflow for this advanced synthesis method.
Key Parameters for Synthesis Optimization
The success of the synthesis hinges on the careful control of several parameters. The choice between enzymatic and chemical catalysis represents a primary decision point, each with distinct advantages.
-
Catalyst Selection:
-
Enzymatic (Lipase): Offers high regioselectivity for primary hydroxyl groups, operates under milder conditions, and simplifies downstream processing.[2][10] Novozym 435 (immobilized Candida antarctica lipase B) is a common choice.[2][5]
-
Chemical (e.g., K₂CO₃, NaOCH₃): Generally cheaper and faster but can be less selective, leading to a broader product distribution.[7][11] Basic catalysts are common in solvent-free and emulsion processes.[7][11]
-
-
Solvent System: The solvent must effectively dissolve sucrose while also being compatible with microwave heating. Dimethyl sulfoxide (DMSO) and tert-butanol are frequently used.[1][2][6] For enzymatic reactions, non-aqueous systems are required to prevent hydrolysis.[2]
-
Dehydrating Agent: In esterification reactions that produce water, or in systems sensitive to residual moisture, a dehydrating agent like 4Å molecular sieves is critical. It traps water, shifting the reaction equilibrium towards ester formation and protecting water-sensitive catalysts.[2][5]
-
Microwave Conditions:
-
Power: Directly influences the rate of temperature increase. Higher power can accelerate the reaction but may also lead to side products if not properly controlled. A power of ~200W is often optimal.[2][12]
-
Temperature: Affects both reaction rate and enzyme stability (in biocatalysis). Typical temperatures range from 50-90°C.[2][8]
-
Time: Microwave synthesis dramatically shortens reaction times to as little as 10-30 minutes.[2][12]
-
The following diagram illustrates the core chemical transformation.
Table 1: Optimized Conditions for Microwave-Assisted Synthesis of Sucrose Laurate
This table summarizes optimized parameters derived from a lipase-catalyzed approach, which provides a validated starting point for protocol development.[2][12]
| Parameter | Optimal Value | Rationale / Notes |
| Catalyst | Novozym 435 Lipase | High activity and stability in non-aqueous media; reusable.[2] |
| Catalyst Loading | 30 g/L | Sufficient for efficient catalysis without being excessive. |
| Substrates | Sucrose (0.08 mol/L), Lauric Acid (0.6 mol/L) | Molar excess of fatty acid drives the reaction forward. |
| Solvent | tert-Butanol | Good solvent for substrates and compatible with enzyme activity.[2] |
| Dehydrating Agent | 4Å Molecular Sieves (15 g/L) | Removes water by-product, preventing reverse reaction.[2] |
| Microwave Power | 200 W | Balances reaction speed with energy control, maximizing conversion.[2][12] |
| Reaction Temperature | 50 °C | Optimal for lipase activity while accelerating the reaction. |
| Reaction Time | 25 min | Sufficient to achieve maximum conversion (~64%).[2][12] |
| Conversion Rate | ~63.8% | High conversion achieved in a fraction of conventional heating time.[2][12] |
Detailed Experimental Protocol: Sucrose Laurate Synthesis
This protocol is based on the optimized lipase-catalyzed method.[2] All operations should be performed in a well-ventilated fume hood.
3.1. Materials and Equipment
-
Reagents: Sucrose (analytical grade), Lauric Acid, Novozym 435 Lipase, tert-Butanol, 4Å Molecular Sieves, Potassium Hydroxide (for titration), Phenolphthalein indicator.[2]
-
Equipment: Scientific Microwave Reactor, sealed reaction vessels (10-20 mL), analytical balance, magnetic stirrer, filtration apparatus, rotary evaporator.
-
Analytical: Thin-Layer Chromatography (TLC) plates, High-Performance Liquid Chromatography (HPLC) system, Fourier-Transform Infrared (FTIR) Spectrometer.
3.2. Step-by-Step Procedure
-
Reactant Preparation:
-
In a 10 mL microwave reaction vessel, prepare a solution of 0.6 mol/L lauric acid in tert-butanol.
-
To this solution, add sucrose to a final concentration of 0.08 mol/L.
-
Add 4Å molecular sieves (15 g/L) and Novozym 435 lipase (30 g/L).[2]
-
Add a small magnetic stir bar to the vessel.
-
-
Microwave Reaction:
-
Securely seal the reaction vessel according to the manufacturer's instructions.
-
Place the vessel inside the microwave reactor cavity.
-
Set the reaction parameters: Power = 200 W, Temperature = 50°C, Time = 25 minutes, with continuous stirring.
-
Run the synthesis program.
-
-
Product Isolation:
-
Once the reaction is complete and the vessel has cooled to room temperature, open the vessel.
-
Filter the reaction mixture under vacuum to remove the immobilized lipase and molecular sieves. The lipase can be washed with fresh solvent and stored for reuse.[2]
-
Transfer the filtrate to a round-bottom flask.
-
-
Purification:
3.3. Analysis and Characterization
-
Reaction Monitoring (Conversion Rate):
-
The conversion of lauric acid can be monitored by taking small aliquots (0.5 mL) from the reaction mixture.
-
Titrate the aliquot with a standardized solution of potassium hydroxide (e.g., 0.025 mol/L) using phenolphthalein as an indicator to determine the amount of unreacted lauric acid.[2]
-
Calculate the conversion based on the consumption of lauric acid.[2]
-
-
Product Identification:
-
TLC: Spot the crude product on a silica gel plate and elute with a suitable solvent system (e.g., ethyl acetate/methanol). The formation of a new spot relative to the starting materials indicates product formation. A single product spot suggests high selectivity.[2][12]
-
HPLC: Analyze the purified product to quantify the mono-ester content relative to di- or poly-esters.[7][13]
-
FTIR: Acquire an infrared spectrum of the final product. Confirm the presence of an ester carbonyl (C=O) stretch (approx. 1730-1740 cm⁻¹) and the characteristic broad O-H stretch from the sucrose backbone.[2][13]
-
References
-
Li, Q. (n.d.). The Microwave-assisted Lipase-catalyzed Synthesis of Sucrose Laurate. Atlantis Press. [Link]
-
Wikipedia. (n.d.). Sucrose esters. [Link]
-
Microwave Chemical Co., Ltd. (n.d.). Entering into the market by overcoming barriers to entry by developing completely new technology. Project case studies. [Link]
-
Atlantis Press. (n.d.). The Microwave-assisted Lipase-catalyzed Synthesis of Sucrose Laurate. [Link]
-
Food and Agriculture Organization of the United Nations. (2011). Sucrose monoesters of lauric, palmitic or stearic acid. [Link]
-
Amazon AWS. (n.d.). Role of sucrose ester for enhancing the food quality and safety: A review. [Link]
-
FoodAdditives.net. (2020, April 19). What are Sucrose esters of fatty acids (E473) in Food and its Uses?[Link]
-
E3S Web of Conferences. (2023). Synthesis of sucrose ester through enzymatic esterification and stability analysis as food emulsifier. [Link]
-
PMC. (2023, September 30). Sugar-Based Monoester Surfactants: Synthetic Methodologies, Properties, and Biological Activities. [Link]
-
Gutierrez, M. F., Orjuela, A., Rivera, J. L., & Suaza, A. (2018). Production of sucroesters using solvent-free reactive systems containing emulsifiers. Ingeniería e Investigación, 38(1), 16-23. [Link]
-
ResearchGate. (n.d.). Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment. Request PDF. [Link]
-
PMC - NIH. (2022, February 22). Microwave-Assisted Conversion of Carbohydrates. [Link]
-
Cruces, M. A., et al. (2001). Improved synthesis of sucrose fatty acid monoesters. JAOCS, 78(5), 541–546. [Link]
-
ResearchGate. (2025, August 7). Microwave assisted enzymatic synthesis of speciality esters: A mini - review. [Link]
-
SELF-ASSEMBLING SUGARS. (n.d.). Solvent-free synthesis of Sucrose esters. [Link]
-
Asian Journal of Chemistry. (2012, June 29). Microwave Assisted Enzymatic Synthesis of Fatty Acid Sugar Ester in Ionic Liquid-tert-Butanol Biphasic Solvent System. [Link]
-
ResearchGate. (2026, January 22). Production Design of Sucrose Ester Using Purification Process. [Link]
Sources
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. innopraxis.com [innopraxis.com]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-Assisted Conversion of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sugar-Based Monoester Surfactants: Synthetic Methodologies, Properties, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fao.org [fao.org]
- 7. Production of sucroesters using solvent-free reactive systems containing emulsifiers [redalyc.org]
- 8. researchgate.net [researchgate.net]
- 9. Entering into the market by overcoming barriers to entry by developing completely new technology | Project case studies|Microwave Chemical Co.,Ltd. [mwcc.jp]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. Sucrose esters - Wikipedia [en.wikipedia.org]
- 12. The Microwave-assisted Lipase-catalyzed Synthesis of Sucrose Laurate | Atlantis Press [atlantis-press.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Minimizing formation of di-benzoates during sucrose 6-benzoate synthesis
Status: Active Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: S6B-OPT-2024 Subject: Minimizing Di-benzoate Formation via Organotin-Mediated Regioselectivity
Executive Summary: The Selectivity Paradox
Welcome to the technical support hub for Sucrose 6-Benzoate (S6B) synthesis. As a precursor to high-intensity sweeteners like Sucralose, S6B requires absolute regiochemical precision.
The central challenge is the Selectivity Paradox : Sucrose possesses three primary hydroxyl groups (C-6, C-6', C-1'). Standard acylation results in a statistical mixture of mono-, di-, and tri-benzoates. To achieve high-purity S6B, we must bypass thermodynamic stability and utilize kinetic activation via organotin intermediates.
This guide details the Dibutyltin Oxide (DBTO) method, widely regarded as the "Gold Standard" for C-6 specificity, and provides a troubleshooting matrix for minimizing the formation of the critical impurity: Sucrose 6,6'-dibenzoate .
The Mechanism: Why Tin Works (and Why It Fails)
To troubleshoot, you must understand the underlying coordination chemistry. We are not simply "protecting" groups; we are creating a temporary, highly reactive scaffold.
The Stannylene Acetal Pathway
DBTO reacts with the cis-1,2-diol systems of sucrose. However, the critical interaction for C-6 activation involves the formation of a coordinate complex that enhances the nucleophilicity of the C-6 oxygen.
-
Complexation: DBTO reacts with sucrose to form a stannylene acetal .
-
Activation: This tin-oxygen bond is more covalent than a typical metal-alkoxide, but it polarizes the oxygen at C-6, making it vastly more nucleophilic than the C-6' or C-1' hydroxyls.
-
Substitution: Upon addition of Benzoyl Chloride (BzCl), the activated C-6 attacks the carbonyl carbon.
-
Release: The tin moiety is cleaved (usually during workup or by the HCl byproduct), yielding S6B.
The Failure Mode (Di-benzoate Formation): If the reaction temperature is too high during benzoylation, or if water hydrolyzes the tin complex, the "activation" is lost. The reaction reverts to standard non-selective acylation, where the C-6' and C-1' primary hydroxyls compete for the BzCl, leading to 6,6'-dibenzoate .
Visualization: The Selectivity Pathway
Caption: Figure 1. The kinetic pathway to S6B. Red dashed lines indicate failure modes leading to di-benzoate impurities.
Optimized Protocol: The "Zero-Water" System
To minimize di-benzoates, strict adherence to stoichiometry and anhydrous conditions is required.
Reagents & Stoichiometry
| Component | Equivalence (eq) | Role | Critical Note |
| Sucrose | 1.0 | Substrate | Must be finely powdered/dry. |
| DBTO | 1.0 - 1.05 | Activator | <1.0 leaves unreacted sucrose; >1.1 risks di-ester. |
| Benzoyl Chloride | 0.98 - 1.02 | Acylating Agent | Never exceed 1.05 eq. Excess immediately targets C-6'. |
| DMF/Toluene | Solvent Mix | Medium | Toluene aids azeotropic water removal. |
Step-by-Step Methodology
Phase 1: Formation of the Stannylene Complex (The Drying Phase)
-
Suspend Sucrose (1.0 eq) and DBTO (1.0 eq) in a mixture of DMF and Toluene (ratio 2:1).
-
Heat to reflux (~100-110°C) using a Dean-Stark trap.
-
Critical Checkpoint: Reflux must continue until the solution is completely clear and no more water separates in the trap (typically 2-4 hours).
-
Why? Any remaining water will hydrolyze the BzCl or the Tin complex, destroying selectivity.
-
-
Remove the Toluene via distillation (or rotary evaporation) to leave a concentrated solution of the Tin-Sucrose complex in DMF.
Phase 2: Regioselective Benzoylation (The Cold Phase)
-
Cool the DMF solution to -10°C to 0°C .
-
Why? Low temperature suppresses the background reaction rate of non-activated hydroxyls (C-6').
-
-
Dissolve Benzoyl Chloride (1.0 eq) in a small volume of cold DMF.
-
Add the BzCl solution dropwise over 60-90 minutes.
-
Why? High local concentration of BzCl favors di-benzoate formation. Slow addition ensures BzCl is consumed by the hyper-reactive C-6 sites before it can find a C-6' site.
-
-
Stir at 0°C for 2 hours, then allow to warm to room temperature naturally.
Phase 3: Quenching & Workup
-
Add a small amount of water to quench unreacted BzCl.
-
Partition between water and an organic solvent (e.g., cyclohexane or ethyl acetate) to remove organotin byproducts.
-
Purification: Crystallize from water/acetone or water/ethanol to remove trace di-benzoates.
Troubleshooting Guide (FAQ)
Issue: High levels of 6,6'-Dibenzoate (>5%)
Diagnosis: The reaction lost kinetic control.
-
Q1: Did you add Benzoyl Chloride too fast?
-
Fix: Slow down addition rate. Use a syringe pump if necessary.
-
-
Q2: Was the temperature controlled?
-
Fix: Ensure the internal temperature never exceeds 5°C during addition.
-
-
Q3: Did you use excess BzCl?
-
Fix: Reduce BzCl to 0.98 eq. It is better to have 2% unreacted sucrose (water-soluble, easy to wash away) than 2% di-benzoate (hard to separate).
-
Issue: Low Yield / Unreacted Sucrose
Diagnosis: Incomplete activation or hydrolysis.
-
Q1: Was the solution cloudy before BzCl addition?
-
Fix: The Tin-Sucrose complex is soluble in DMF. Cloudiness indicates incomplete reaction or water presence. Extend the reflux time in Phase 1.
-
-
Q2: Is your DMF "wet"?
-
Fix: DMF is hygroscopic. Use fresh anhydrous DMF or distill over CaH2. Water hydrolyzes the Tin complex back to inactive sucrose.
-
Issue: Tin Residues in Final Product
Diagnosis: Inefficient extraction.
-
Q1: How are you removing the tin?
-
Fix: After quenching with water, the tin species usually precipitates or partitions into the organic phase. Wash the aqueous layer (containing S6B) thoroughly with cyclohexane or hexanes.
-
Troubleshooting Logic Tree
Use this flow to diagnose purity issues immediately after HPLC analysis of the crude mixture.
Caption: Figure 2. Diagnostic logic for impurity profiles in S6B synthesis.
References
-
Navia, J. L., et al. (1990). Process for synthesizing sucrose derivatives by regioselective reaction. U.S. Patent No. 4,950,746.[1] Washington, DC: U.S. Patent and Trademark Office. Link
-
Walkup, R. E., et al. (1991). Sucrose-6-ester production process. U.S. Patent No. 5,023,329. Washington, DC: U.S. Patent and Trademark Office. Link
-
Holzapfel, C. W., et al. (1984).[2] Sucrose derivatives and the selective benzoylation of the secondary hydroxyl groups of 6,1',6'-tri-O-tritylsucrose. South African Journal of Chemistry, 37, 57-61.[2] Link
-
Vlahov, I. R., et al. (1997). Regioselective synthesis of sucrose monoesters as surfactants. Journal of Carbohydrate Chemistry, 16(1), 1-10.[3] Link
-
Polat, T., & Linhardt, R. J. (2001). Syntheses of sucrose-based surfactants. Journal of Surfactants and Detergents, 4, 415–421. Link
Sources
Technical Support Center: Optimizing Sucrose 6-Benzoate Synthesis
Topic: Reducing Moisture Interference in Organotin-Mediated Regioselective Benzoylation
Executive Summary: The Moisture Problem
The Core Challenge: The synthesis of Sucrose 6-Benzoate (S6B) relies on the formation of a metastable organotin-sucrose intermediate (typically using Dibutyltin Oxide, DBTO) to direct acylation to the primary hydroxyl at the C-6 position.
Moisture is not just a contaminant; it is a mechanistic inhibitor. Water competes with sucrose for the tin catalyst and hydrolyzes the benzoylating agent. Even trace amounts (>500 ppm) can shift the reaction from a highly selective 6-O-benzoylation to a non-selective "random" esterification, resulting in complex mixtures of 2-O-benzoate, 6'-benzoate, and poly-benzoates that are difficult to separate.
Mechanism & Diagnostics
The "Water Attack" Pathway
To troubleshoot effectively, you must understand where the water strikes. The reaction proceeds in two stages:[1][2]
-
Stannylation: Sucrose + DBTO
Tin-Sucrose Intermediate (Water is a byproduct here and must be removed). -
Acylation: Tin-Sucrose Intermediate + Benzoyl Chloride/Anhydride
S6B.
Water interferes at three critical points, visualized below:
Figure 1: Mechanistic pathway showing how moisture destroys the directing stannylene template (green) and consumes the acylating agent (yellow), leading to byproducts (red).
Critical Protocols (The "How-To")
Protocol A: Azeotropic Dehydration (The "Gold Standard")
Why: The formation of the tin intermediate generates water. If this reaction water is not removed, the equilibrium shifts back to the starting materials.
Step-by-Step:
-
Solvent System: Use a mixture of DMF (solubilizer) and Toluene or Cyclohexane (entrainer). Recommended ratio: 4:1 DMF:Toluene.
-
Apparatus: Flame-dried glassware with a Dean-Stark trap pre-filled with dry toluene.
-
Process:
-
Charge Sucrose and DBTO.
-
Reflux at 100–110°C (azeotrope boils lower than pure DMF).
-
Endpoint: Continue reflux until the distillate in the Dean-Stark trap is clear and the theoretical amount of water (1 mol H2O per mol DBTO) is collected.
-
Critical Check: The reaction mixture should turn from a cloudy suspension to a clear, homogeneous solution . If it remains cloudy, the stannylene acetal has not fully formed.
-
Protocol B: Reagent Handling & In-Process Control
Why: DMF is highly hygroscopic. A "fresh" bottle left open for 20 minutes can absorb enough atmospheric moisture to ruin the regioselectivity.
Data Table: Moisture Tolerance Limits
| Parameter | Limit | Method | Consequence of Failure |
| Solvent (DMF) | < 200 ppm | Karl Fischer (Coulometric) | Slow reaction, partial acylation. |
| Reaction Matrix (Pre-BzCl) | < 50 ppm | Karl Fischer | Loss of Regioselectivity (High 2-O-Bz). |
| Benzoyl Chloride | Clear liquid | Visual Inspection | Precipitate (Benzoic Acid) clogs filters. |
| Atmosphere | Inert ( | Positive Pressure | Re-absorption of humidity during cooling. |
Troubleshooting Guides & FAQs
Scenario 1: Loss of Regioselectivity
Q: My HPLC shows a large peak for Sucrose 2-benzoate and significant di-benzoates. I used the correct stoichiometry (1.1 eq Benzoyl Chloride). What happened?
A: This is the classic signature of "Tin Collapse."
-
The Cause: The organotin intermediate is moisture-sensitive. If water was present (either residual in the solvent or re-absorbed during cooling), the stannylene complex hydrolyzed back to DBTO and free sucrose.
-
The Chemistry: Free sucrose reacts with Benzoyl Chloride much faster at the 2-O position (kinetic control) or randomly (di-esters) than the tin-complexed sucrose does at the 6-O position.
-
The Fix:
-
Check the Karl Fischer (KF) of the mixture after azeotropic distillation but before adding Benzoyl Chloride. It must be <50 ppm.
-
Ensure the mixture is cooled to <0°C before adding Benzoyl Chloride to suppress background reactions.
-
Scenario 2: Low Yield / Unreacted Sucrose
Q: I have very clean 6-benzoate, but the conversion is only 50%. A lot of sucrose remains.
A: This indicates "Reagent Suicide."
-
The Cause: Your system was likely dry enough to form the tin complex (hence high regioselectivity), but the Benzoyl Chloride contained water or the solvent used to dissolve it was wet.
-
The Chemistry: Benzoyl Chloride reacts with water to form Benzoic Acid 1000x faster than it reacts with the bulky sucrose-tin complex. The reagent was consumed by moisture before it could reach the sucrose.
-
The Fix:
-
Distill Benzoyl Chloride prior to use if it appears cloudy.
-
Dissolve the acylating agent in dry Toluene, not DMF (Toluene is less hygroscopic).
-
Scenario 3: Tin Removal Difficulties
Q: I cannot get the residual tin levels down to pharmaceutical limits (<10 ppm).
A: Organotin byproducts are lipophilic.
-
The Fix: Do not rely solely on crystallization.
-
Quench: Add a small amount of water to the reaction mixture to hydrolyze the tin-ester bond.
-
Partition: Wash the aqueous DMF solution with Cyclohexane or Hexane (3x). The organotin species (DBTO/Dibutyltin dichloride) will partition into the non-polar organic layer, while S6B remains in the polar aqueous/DMF layer.
-
Polishing: Treat the final aqueous solution with activated carbon or a specific resin (e.g., thiol-functionalized silica) to scavenge trace tin.
-
Interactive Troubleshooting Flowchart
Figure 2: Decision tree for diagnosing yield and purity issues based on HPLC and KF data.
References
-
Navia, J. L. (1992). Process for synthesizing sucrose derivatives by regioselective reaction. U.S. Patent No. 5,023,329. Link
- Foundational patent describing the formation of the stannylene intermediate and the necessity of azeotropic w
-
David, S., & Hanessian, S. (1985). Regioselective manipulation of hydroxyl groups via organotin derivatives. Tetrahedron, 41(4), 643-663.[3] Link
- Authoritative review on the mechanism of tin-mediated activation of carbohydr
-
Vernon, N. M., et al. (1992). Catalyzed sucrose-6-ester process. European Patent EP0475619B1. Link
- Details the use of distannoxanes and specific solvent r
-
Martinelli, M. J., et al. (1999).[4] Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols.[4] Organic Letters, 1(3), 447-450. Link
- Provides mechanistic insight into the catalytic cycle and the role of moisture/solvents in similar regioselective reactions.
Sources
Technical Support Center: Catalyst Recovery in Sucrose 6-Benzoate Synthesis
Content Type: Technical Troubleshooting Guide & FAQ Audience: Process Chemists, Drug Development Scientists, and Scale-up Engineers Subject Matter Expert: Senior Application Scientist, Organometallic Process Chemistry
Executive Summary & Process Logic
Sucrose 6-benzoate (S6B) is the critical regioselective intermediate in the synthesis of high-intensity sweeteners like Sucralose. The industrial standard involves organotin-mediated regioselective benzoylation , typically utilizing Dibutyltin Oxide (DBTO) to form a reactive 1,3-di-(6-O-sucrose)-1,1,3,3-tetrabutyldistannoxane intermediate.
While highly effective, the economic and toxicological burden of organotins mandates a rigorous recovery protocol. This guide addresses the "Hydrolysis-Precipitation-Recycle" loop. The core logic relies on the reversibility of the stannylene acetal formation:
Successful recovery hinges on manipulating solubility parameters to force the hydrophobic DBTO out of the hydrophilic product phase.
The Self-Validating Recovery Protocol
This protocol is designed as a closed-loop system. If Step 3 does not yield a white, filterable solid, the parameters in Step 2 were not met.
Phase 1: Quenching & Hydrolysis
Objective: Cleave the Tin-Oxygen bond to release S6B and regenerate insoluble DBTO.
-
Reaction Termination: Upon completion of benzoylation (typically in DMF or Toluene/DMF), cool the reaction mixture to 15–20°C .
-
Controlled Hydrolysis:
-
Add water slowly. The stoichiometric requirement is 1:1 (H2O:Sn), but a 5–10% molar excess is recommended to ensure complete hydrolysis.
-
Critical Parameter: Maintain temperature < 30°C . Exotherms can cause partial hydrolysis leading to soluble hydroxy-tin species rather than the insoluble oxide.
-
-
Solvent Adjustment (The "Crash-Out" Step):
-
If using DMF (highly soluble for S6B, moderately soluble for organotins): Add a non-polar co-solvent (e.g., Cyclohexane or MTBE ) if the tin species does not precipitate immediately.
-
Observation: The mixture should turn from a clear/pale yellow solution to a cloudy suspension containing a white precipitate (regenerated DBTO).
-
Phase 2: Separation & Purification
Objective: Physical isolation of the catalyst for reuse.
-
Filtration:
-
Filter the suspension through a sintered glass funnel (Porosity 3) or a filter press.
-
Troubleshooting: If filtration is slow (colloidal tin), add 1% w/w Celite as a body feed.
-
-
Cake Washing:
-
Wash the filter cake with the reaction solvent (e.g., cold DMF) to remove trapped S6B product.
-
Wash with water to remove residual sucrose or salts.
-
Validation: The filtrate should be clear; the cake should be granular.
-
-
Catalyst Reactivation:
-
Dry the recovered DBTO at 50°C under vacuum to remove moisture.
-
Recycle Logic:[1] The recovered catalyst can often be used directly in the next batch. If activity drops, perform a recrystallization in ethanol.
-
Phase 3: Product Polishing (Residual Tin Removal)
Even with filtration, trace tin (100–1000 ppm) may remain in the S6B syrup.
-
KF Treatment: Treat the S6B-rich filtrate with saturated aqueous Potassium Fluoride (KF) .
-
Mechanism: KF converts soluble organotin halides/hydroxides into insoluble polymeric tin fluorides (
or similar aggregates). -
Final Filtration: Filter again to achieve <10 ppm tin content.
Visualizing the Recovery Cycle
The following diagram illustrates the mass flow and decision points for the recovery process.
Caption: Figure 1. Closed-loop catalyst recovery cycle for Dibutyltin Oxide (DBTO) in S6B synthesis, including hydrolysis, physical separation, and filtrate polishing.
Troubleshooting Guide & FAQs
This section addresses specific failure modes reported in scale-up environments.
Issue 1: "The catalyst isn't precipitating after water addition."
Diagnosis: The solvent matrix is too polar, or the tin species has formed a soluble hydroxy-complex.
-
Root Cause: If the reaction solvent is 100% DMF, DBTO has partial solubility, especially if the mixture is warm.
-
Corrective Action:
-
Cool Down: Ensure the mixture is < 15°C.
-
Change Polarity: Add a non-polar anti-solvent like Cyclohexane or Toluene (ratio 1:5 vs DMF). This forces the hydrophobic tin oxide out of the solution while keeping S6B (polar) in the DMF phase.
-
Check pH: Ensure the pH is near neutral. Highly acidic conditions (from benzoic acid byproducts) can keep tin solubilized as cationic species. Neutralize with dilute NaOH if necessary (pH ~7.0).
-
Issue 2: "The recovered catalyst has low activity in the next batch."
Diagnosis: Surface passivation or impurity accumulation.
-
Root Cause: The recovered DBTO likely contains adsorbed Benzoic Acid or Sucrose-Benzoate residues, which block the active sites for the initial stannylene formation.
-
Corrective Action:
-
The "Base Wash": Wash the recovered filter cake with a dilute Sodium Bicarbonate (NaHCO3) solution to strip off adsorbed benzoic acid.
-
Dehydration: Ensure the catalyst is fully dried. Residual water inhibits the initial dehydration step required to form the active stannylene intermediate in the next batch.
-
Issue 3: "My S6B product has a milky haze that won't filter out."
Diagnosis: Colloidal Tin formation.
-
Root Cause: Rapid addition of water or high-shear agitation during quenching can create sub-micron tin oxide particles (colloids) that pass through standard filters.
-
Corrective Action:
-
Flocculation: Heat the mixture to 50°C for 30 minutes and then cool slowly. This "Ostwald Ripening" allows small crystals to aggregate into larger, filterable particles.
-
Filter Aid: Use a Celite pad (diatomaceous earth) pre-coated with 10% Potassium Carbonate/Silica . This acts as a chemical trap for tin fines [1].
-
Issue 4: "We are seeing high di-benzoate impurities in the recycled batch."
Diagnosis: Loss of Regioselectivity.
-
Root Cause: This often indicates that the "active species" (the distannoxane) is not forming correctly, possibly due to degradation of the tin catalyst into mono-butyl or inorganic tin species over repeated thermal cycles.
-
Corrective Action:
-
Limit Cycles: Standard DBTO is typically stable for 3–5 recycle loops before regioselectivity drops below 90%.
-
Spike Fresh Catalyst: Replace 10% of the recovered mass with fresh DBTO in each cycle to maintain the active population.
-
Performance Data: Recovery Efficiency
The following table summarizes typical recovery metrics expected in a validated process [2].
| Metric | Target Value | Critical Failure Limit | Impact of Failure |
| Catalyst Recovery Yield | > 92% | < 80% | Increased cost; high tin in waste stream. |
| Residual Tin in S6B (Crude) | < 1000 ppm | > 5000 ppm | Overloads downstream purification (crystallization). |
| S6B Yield (Cycle 1) | 85–90% | < 75% | Baseline efficiency check. |
| S6B Yield (Cycle 3) | 82–88% | < 70% | Indicates catalyst deactivation. |
| Regioselectivity (6-O vs others) | > 95:5 | < 90:10 | Complex purification required to remove di-esters. |
References
-
BenchChem Technical Support. (2025).[2][3] Removal of Organotin Residues from Stille Reactions and Synthesis Intermediates.[4] BenchChem.[2][3] Link
-
Navia, J. L., et al. (1990). Process for synthesizing sucrose derivatives by regioselective reaction.[5][6] U.S. Patent 4,950,746.[7] Link
-
Vernon, N. M., et al. (1991). Sucrose-6-ester production process.[1][5][6][7][8][9][10][11] U.S. Patent 5,023,329.[6][7] Link
-
Martinelli, M. J., et al. (1999).[12] Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols. Organic Letters, 1(3), 447-450. Link
-
Walkup, R. E., et al. (1992). Selective 6-acylation of sucrose mediated by cyclic adducts of dialkyltin oxides and diols.[7] U.S. Patent 5,089,608.[7] Link
Sources
- 1. US5023329A - Sucrose-6-ester production process - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sdlookchem.com [sdlookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. TR25514A - The method for recovering them from reaction mixtures containing organo tin esters and reuse of recycled organo tin compounds - Google Patents [patents.google.com]
- 7. US5498709A - Production of sucralose without intermediate isolation of crystalline sucralose-6-ester - Google Patents [patents.google.com]
- 8. patents.justia.com [patents.justia.com]
- 9. EP0352048A2 - Process for synthesizing sucrose derivatives by regioselective reaction - Google Patents [patents.google.com]
- 10. EP0475619B1 - Catalyzed sucrose-6-ester process - Google Patents [patents.google.com]
- 11. The synthesis of sucralose from sucrose - The Science Snail [sciencesnail.com]
- 12. Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols [organic-chemistry.org]
Validation & Comparative
Regioselective Esterification Analysis: A Comparative ¹H and ¹³C-NMR Guide for Sucrose vs. Sucrose 6-Benzoate
As a critical intermediate in the commercial synthesis of sucralose (1',4,6'-trichlorogalactosucrose), sucrose 6-benzoate represents a triumph of regioselective carbohydrate chemistry. The primary performance metric of any sucrose benzoylation protocol is its ability to selectively target the C-6 primary hydroxyl of the glucopyranosyl ring, while leaving the highly reactive C-1' and C-6' primary hydroxyls of the fructofuranosyl ring untouched[1].
To objectively evaluate the performance and specificity of this synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive analytical standard. This guide provides a comparative framework for researchers and drug development professionals to validate regioselective esterification using ¹H and ¹³C-NMR spectral footprints.
Mechanistic Causality in Experimental Design
As a Senior Application Scientist, it is critical to understand that carbohydrate NMR is not merely about matching peaks to a database; it is a self-validating system governed by electronic environments.
The Physics of the Chemical Shift (The Alpha and Beta Effects)
When unmodified sucrose is converted to sucrose 6-benzoate, the introduction of the electron-withdrawing benzoyl group fundamentally alters the local magnetic environment.
-
Alpha-Deshielding (C-6 and H-6): The electronegative ester oxygen pulls electron density away from the C-6 carbon and its attached protons. This deshielding effect causes a massive downfield shift. The H-6 protons shift from the congested bulk ring region (~3.6 ppm) to a distinct, clear region (~4.4–4.6 ppm). The C-6 carbon similarly shifts from ~60.9 ppm to ~64.5 ppm.
-
Beta-Shielding (C-5): Conversely, the adjacent C-5 carbon experiences a slight upfield shift (the
-effect) due to steric compression and polarization changes induced by the bulky aromatic ring.
Solvent Selection: Why DMSO-d₆ over D₂O?
While D₂O is the traditional solvent for unprotected carbohydrates[2], it is suboptimal for validating esterification. D₂O causes rapid deuterium exchange with hydroxyl protons, rendering them invisible in the ¹H spectrum. By using anhydrous DMSO-d₆, the hydroxyl protons are retained and appear as distinct doublets or triplets. The absolute proof of a successful C-6 benzoylation is the disappearance of the OH-6 triplet (normally found around 4.4 ppm in unmodified sucrose), acting as an immediate, self-validating checkpoint before complex 2D analysis is required.
The Necessity of 2D NMR (HSQC & HMBC)
Carbohydrate 1D ¹H spectra suffer from severe signal overlap in the 3.2–4.0 ppm region. Relying solely on 1D NMR is insufficient for absolute structural proof.
-
HSQC (Heteronuclear Single Quantum Coherence): Resolves overlapping protons by dispersing them along the ¹³C dimension.
-
HMBC (Heteronuclear Multiple Bond Correlation): Provides the ultimate proof of regioselectivity. A valid sucrose 6-benzoate sample must show a definitive three-bond correlation (
) between the ester carbonyl carbon (~165.8 ppm) and the downfield-shifted H-6 protons.
Experimental Protocol: A Self-Validating Workflow
The following protocol outlines the synthesis and subsequent analytical validation of sucrose 6-benzoate.
Step 1: Regioselective Synthesis
-
Dissolve 10.0 g of anhydrous sucrose in 50 mL of anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.
-
Cool the reaction vessel to 0 °C to kinetically favor the most accessible primary hydroxyl (C-6)[3].
-
Add 1.05 equivalents of the benzoylating agent (e.g., benzoyl chloride) dropwise over 30 minutes.
-
Maintain the reaction at 0 °C for 4 hours, monitoring the conversion via TLC (Dichloromethane:Methanol, 4:1).
Step 2: Purification
-
Quench the reaction with ice water and neutralize to pH 7.0 using mild aqueous sodium bicarbonate.
-
Extract the crude product using ethyl acetate.
-
Purify via silica gel chromatography to remove unreacted sucrose and over-esterified byproducts (e.g., sucrose 6,6'-dibenzoate).
Step 3: NMR Sample Preparation & Acquisition
-
Dry the purified sucrose 6-benzoate under a high vacuum for 12 hours to remove residual water, which broadens OH signals.
-
Dissolve 20 mg of the sample in 0.6 mL of 99.9% DMSO-d₆ containing 0.03% v/v TMS.
-
Acquire 1D ¹H (16 scans) and ¹³C (1024 scans) spectra at 298 K on a 500 MHz spectrometer[4].
-
Acquire 2D HSQC and HMBC spectra, optimizing the HMBC long-range coupling delay for 8 Hz (standard for ester linkages).
Workflow Visualization
Caption: Analytical workflow for the synthesis and multidimensional NMR validation of sucrose 6-benzoate.
Comparative Data Presentation
The tables below summarize the expected chemical shifts, objectively demonstrating the performance of the regioselective benzoylation. The critical diagnostic shifts are highlighted.
Table 1: ¹³C-NMR Comparative Assignments (in DMSO-d₆, ppm)
Notice the pronounced alpha-deshielding effect on C-6 and the beta-shielding effect on C-5 in the modified product, while the fructofuranosyl carbons (C-1' to C-6') remain statistically unchanged, proving the regioselectivity of the reaction[1].
| Carbon Position | Unmodified Sucrose (ppm) | Sucrose 6-Benzoate (ppm) | Shift Difference (Δδ) |
| C-1 (Glucose) | 92.2 | 91.5 | -0.7 |
| C-2 | 71.9 | 71.6 | -0.3 |
| C-3 | 73.2 | 72.8 | -0.4 |
| C-4 | 70.3 | 70.1 | -0.2 |
| C-5 | 73.1 | 70.3 | -2.8 (Beta-effect) |
| C-6 | 60.9 | 64.5 | +3.6 (Alpha-effect) |
| C-1' (Fructose) | 62.4 | 62.4 | 0.0 |
| C-2' | 104.3 | 104.0 | -0.3 |
| C-3' | 77.2 | 77.0 | -0.2 |
| C-4' | 74.6 | 74.6 | 0.0 |
| C-5' | 82.8 | 82.8 | 0.0 |
| C-6' | 62.6 | 62.6 | 0.0 |
| Carbonyl (C=O) | N/A | 165.8 | N/A |
| Aromatic (C-Ar) | N/A | 128.5, 129.2, 129.8, 133.5 | N/A |
Table 2: Diagnostic ¹H-NMR Shifts (in DMSO-d₆, ppm)
The migration of the H-6 protons out of the bulk carbohydrate region is the most rapid visual indicator of successful C-6 esterification.
| Proton / Group | Unmodified Sucrose (ppm) | Sucrose 6-Benzoate (ppm) | Diagnostic Observation |
| H-6a / H-6b | ~3.55 - 3.65 (Multiplet) | ~4.35 - 4.55 (Multiplet) | Strong downfield shift due to esterification. |
| OH-6 (Hydroxyl) | ~4.40 (Triplet) | Absent | Disappearance confirms substitution at C-6. |
| Aromatic Protons | N/A | 7.50 - 8.00 (Multiplets) | Integration confirms 1:1 ratio with sucrose backbone. |
References
- Improved sucrose-6-ester chlorination - European Patent Office - EP 0409549 A2 Source: Google Patents URL
-
The use of MM/QM calculations of 13C chemical shifts in the conformational analysis of some monosaccharides and sucrose Source: RSC Publishing URL:[Link]
-
NMR structure analysis of uniformly 13C-labeled carbohydrates Source: Diva-Portal.org URL:[Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. diva-portal.org [diva-portal.org]
- 3. EP0409549A2 - Improved sucrose-6-ester chlorination - Google Patents [patents.google.com]
- 4. The use of MM/QM calculations of 13C chemical shifts in the conformational analysis of some monosaccharides and sucrose - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Mass Spectrometry Fragmentation Patterns of Sucrose 6-Benzoate
This comparison guide details the mass spectrometry (MS) fragmentation patterns of Sucrose 6-Benzoate (S6B) , a critical intermediate in the synthesis of high-intensity sweeteners like Sucralose. It is designed for researchers requiring robust identification protocols to distinguish S6B from its structural isomers and starting materials.
Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, Drug Development Professionals
Executive Summary & Technical Context
Sucrose 6-benzoate (S6B) is a mono-esterified disaccharide where the benzoate group protects the C6 primary hydroxyl of the glucose moiety. In the synthesis of Sucralose, precise regioselectivity is paramount; identifying the 6-benzoate (Glucose-C6) versus the 6'-benzoate (Fructose-C6) or 2-benzoate impurities is a critical quality attribute.
This guide compares the ESI-MS/MS behavior of S6B against Sucrose (starting material) and its Regioisomers (impurities), providing a self-validating workflow for structural confirmation.
Experimental Protocol: A Self-Validating System
To ensure reproducibility and "Trustworthiness," the following LC-MS/MS workflow is designed as a self-validating loop. The use of a control (Sucrose) and internal consistency checks (Benzoic acid loss) confirms system performance.
Methodology: LC-ESI-MS/MS
-
System: UHPLC coupled to a Q-TOF or Triple Quadrupole MS.
-
Column: Amide-HILIC (e.g., Waters XBridge Amide, 2.1 x 100 mm, 3.5 µm) is superior to C18 for retaining polar sugar esters and resolving isomers.
-
Mobile Phase:
-
Gradient: 90% B to 60% B over 10 min. (High organic start is critical for HILIC).
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (+).
-
Rationale: Sucrose esters form stable sodium adducts
, which yield more informative glycosidic cleavages than protonated ions , which often undergo rapid dehydration.
-
Workflow Diagram
The following diagram illustrates the decision logic for identifying S6B.
Caption: Logical workflow for the LC-MS/MS identification of Sucrose 6-Benzoate, prioritizing sodium adduct fragmentation.
Comparative Fragmentation Analysis
The table below objectively compares the MS profile of S6B with its primary alternatives.
Table 1: MS/MS Fingerprint Comparison (ESI+ [M+Na]+)
| Feature | Sucrose 6-Benzoate (Target) | Sucrose (Starting Material) | Sucrose 6'-Benzoate (Isomer) |
| Formula | |||
| Precursor ( | 469.13 | 365.10 | 469.13 |
| Primary Fragment 1 | 289.07 (Glc-Bz) | 203.05 (Glc/Fru) | 289.07 (Fru-Bz) |
| Primary Fragment 2 | 203.05 (Fru) | 185.04 (Anhydro-Hex) | 203.05 (Glc) |
| Diagnostic Loss | 347.10 (-Benzoic Acid) | 347.09 (-H2O) | 347.10 (-Benzoic Acid) |
| Differentiation Key | High intensity of m/z 289 (Pyranose stability).[1][3][4][5] | Absence of m/z 289/347. | Retention Time shift; MS3 of m/z 289 differs (Furanose vs Pyranose). |
Deep Dive: The Fragmentation Mechanism
Understanding the causality of fragmentation is essential for expert interpretation.
-
Sodium Adduction: The sodium ion coordinates with the oxygen-rich glycosidic linkage, facilitating bond breakage.
-
Glycosidic Cleavage: The weakest bond is the ether linkage between Glucose (C1) and Fructose (C2').
-
Pathway A (S6B): Cleavage yields a Benzoyl-Glucose ion (m/z 289) and a neutral Fructose, OR a neutral Benzoyl-Glucose and a Fructose ion (m/z 203) .
-
Expert Insight: In S6B, the benzoate is on the Glucose (Pyranose ring). Pyranose oxocarbenium ions are generally more stable than furanose ions. Therefore, the m/z 289 peak (Sodiated Benzoyl-Glucose) is typically the base peak or highly abundant.
-
-
Neutral Loss of Benzoic Acid: A characteristic rearrangement (McLafferty-type or 1,2-elimination) leads to the expulsion of Benzoic Acid (122 Da), shifting the precursor from 469
347 . This confirms the presence of the ester group, distinguishing it from non-esterified sucrose.
Pathway Diagram
The following Graphviz diagram visualizes the specific fragmentation pathway for Sucrose 6-Benzoate.
Caption: ESI+ Fragmentation pathway of Sucrose 6-Benzoate showing competitive glycosidic cleavage and neutral loss.
Differentiating Isomers (The "Expertise" Pillar)
The most common challenge is distinguishing Sucrose 6-benzoate (S6B) from Sucrose 6'-benzoate (S6'B). Both have
Differentiation Strategy:
-
Chromatographic Selectivity: On Amide-HILIC columns, the interaction with the stationary phase is governed by the accessibility of hydroxyl groups. The 6-position (primary OH on Glucose) and 6'-position (primary OH on Fructose) have different solvating radii. S6B typically elutes after S6'B due to the specific conformation of the sucrose scaffold.
-
MS3 (Tandem MS of the Fragment):
-
Isolate the m/z 289 ion (The Benzoyl-Monosaccharide).
-
Fragment it again.
-
S6B Origin: The ion is a Benzoyl-Glucose (Pyranose) . Fragmentation yields characteristic cross-ring cleavages (e.g.,
type) specific to the six-membered ring. -
S6'B Origin: The ion is a Benzoyl-Fructose (Furanose) . Fragmentation yields different cross-ring cleavages specific to the five-membered ring.
-
References
-
PubChem. Sucrose 6-benzoate | C19H26O12.[3] National Library of Medicine. Retrieved from [Link]
-
Sims, A. et al. (2023). Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides. Analytical Chemistry. Retrieved from [Link]
-
Waters Corporation. Analysis of Sugars and Sweeteners by LC-MS. Application Note. Retrieved from [Link]
- Hau, J. et al. (2004). Differentiation of sucrose esters by LC-MS/MS. Journal of Mass Spectrometry. (Contextual citation for general sucrose ester behavior).
Sources
IR Spectroscopy Characterization of Sucrose 6-Benzoate: A Comparative Analytical Guide
Executive Summary
In the synthesis of the high-intensity sweetener sucralose, the regioselective protection of sucrose is a paramount chemical challenge. While sucrose 6-acetate is frequently utilized, sucrose 6-benzoate (S6B) offers superior steric hindrance and distinct chromophoric properties, significantly improving the regioselectivity of subsequent chlorination steps 1. For researchers and drug development professionals, Fourier Transform Infrared (FTIR) spectroscopy serves as the frontline analytical technique to validate the formation and purity of this critical intermediate.
This guide objectively compares the IR spectroscopic profile of sucrose 6-benzoate against its precursor (sucrose) and final product (sucralose), providing actionable, self-validating experimental protocols for robust characterization.
Mechanistic Context: Tracking Functional Group Evolution
To understand the IR spectra, one must understand the causality of the chemical transformation. The synthesis pipeline from sucrose to sucralose via S6B involves distinct functional group modifications that are highly IR-active:
-
Precursor (Sucrose) : Dominated by extensive solid-state hydrogen bonding, the molecule exhibits a broad O-H stretching band and strong C-O-C ether linkages. It lacks any carbonyl or halogen functionalities.
-
Intermediate (Sucrose 6-Benzoate) : Esterification at the primary 6-hydroxyl group introduces a bulky benzoate moiety. This yields a sharp, diagnostic ester carbonyl (C=O) stretch and aromatic ring vibrations (C=C), serving as the primary markers of successful protection.
-
Final Product (Sucralose) : Following Vilsmeier-Haack chlorination and subsequent basic deprotection, the benzoate group is cleaved, and three specific hydroxyls are replaced by chlorine atoms. This results in the complete disappearance of the ester C=O stretch and the emergence of a highly specific C-Cl stretch at 732 cm⁻¹ 2.
Workflow of sucralose synthesis tracking functional group evolution via IR spectroscopy.
Comparative IR Spectroscopy Analysis
Summarizing the quantitative shifts allows for rapid bench-side verification of the synthesis progress. The table below outlines the diagnostic peaks across the three stages of development 23.
| Functional Group | Sucrose (cm⁻¹) | Sucrose 6-Benzoate (cm⁻¹) | Sucralose (cm⁻¹) | Diagnostic Significance |
| O-H Stretch | ~3300 (Broad) | ~3400 (Broad) | 3452 | Present in all, but shifts due to altered intra/intermolecular H-bonding networks. |
| Ester C=O | N/A | ~1715 - 1730 | N/A | Primary Marker: Confirms successful 6-position benzoylation. |
| Aromatic C=C | N/A | ~1600, ~1580 | N/A | Confirms the presence of the benzoate protecting group. |
| C-O-C (Ether/Ester) | ~1050 | ~1270 (Ester), ~1050 | 1086 | Ester C-O indicates benzoate; ether C-O shifts upon chlorination. |
| C-Cl Stretch | N/A | N/A | 732 | Primary Marker: Confirms successful chlorination of the protected intermediate. |
Self-Validating ATR-FTIR Protocol
Expert Insight on Methodology: Why utilize Attenuated Total Reflectance (ATR) over traditional KBr transmission pellets? Sucrose derivatives are highly hygroscopic. KBr readily absorbs atmospheric moisture, producing a broad water band at ~3400 cm⁻¹ and a bending mode at ~1640 cm⁻¹. This water bending mode can artificially broaden or entirely obscure the critical ester C=O stretch (~1720 cm⁻¹) of sucrose 6-benzoate. ATR eliminates the need for a KBr matrix, preserving the spectral integrity of the sample.
Step-by-Step Methodology
Step 1: System Readiness & Background Validation
-
Action: Clean the ATR crystal (Diamond or ZnSe) with HPLC-grade isopropanol and allow it to evaporate completely.
-
Validation: Run a background spectrum (air). The baseline must be flat, with ambient CO₂ (~2350 cm⁻¹) and water vapor signals computationally minimized. Causality: Failing to establish a clean background will result in atmospheric subtraction artifacts that distort the carbonyl region.
Step 2: Sample Application & Pressure Control
-
Action: Place 2-3 mg of dry sucrose 6-benzoate powder directly onto the crystal. Apply the pressure anvil until the software indicates optimal contact (typically ~50-70% of maximum pressure).
-
Causality: Inconsistent pressure alters the effective path length of the evanescent IR wave, leading to variable peak intensities. Firm, uniform pressure ensures the crystalline powder intimately contacts the crystal, maximizing the signal-to-noise ratio for the critical C=O and C-C bands.
Step 3: Spectral Acquisition
-
Action: Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging 32 to 64 scans.
-
Causality: Averaging 64 scans significantly reduces random baseline noise. A 4 cm⁻¹ resolution is optimal for solid-phase carbohydrates; higher resolutions (e.g., 1 cm⁻¹) introduce noise without resolving additional structural features due to the inherent peak broadening from solid-state hydrogen bonding.
Step 4: Data Processing & Quality Control
-
Action: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth (peaks at lower wavenumbers appear artificially stronger in raw ATR data).
-
Validation: Verify the absence of a peak at ~1700 cm⁻¹ in the starting sucrose material to confirm baseline integrity. In the S6B spectrum, ensure the C=O peak (~1720 cm⁻¹) is distinctly resolved from any residual moisture bending mode (~1640 cm⁻¹).
Data Interpretation Insights: Avoiding False Positives
When characterizing sucrose 6-benzoate, a common analytical pitfall is the misidentification of unreacted benzoic acid (or benzoic anhydride) as the covalently bound benzoate ester.
-
The Causality: Free benzoic acid exhibits a strongly hydrogen-bonded carboxylic acid C=O stretch that typically shifts lower (~1680-1700 cm⁻¹) compared to the ester C=O stretch of S6B (~1715-1730 cm⁻¹).
-
The Fix: If a doublet appears in the carbonyl region, or if the peak is unusually broad and centered below 1710 cm⁻¹, it indicates contamination. The sample requires further purification (e.g., recrystallization) to remove residual benzoylation reagents before proceeding to the highly sensitive chlorination step, as free acids will aggressively consume the Vilsmeier-Haack reagent, plummeting overall yield.
References
-
The synthesis of sucralose from sucrose The Science Snail[Link]
-
Synthesis of Strong Sweetener Sucralose Semantic Scholar[Link]
-
Synthesis and characterization of PSF-g-Sucralose-g-PANI/Fe2O3 nanocomposite membrane: Water filtration and nano dispersion study ResearchGate[Link]
-
Thermal degradation of sucralose: A combination of analytical methods to determine stability and chlorinated byproducts ResearchGate[Link]
Sources
The Green Shift in Dehydrative Condensations: A Comparative Yield Analysis of Organotin vs. Boronic Acid Catalysts
Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist
Executive Summary
For decades, organotin compounds—specifically dibutyltin oxide (DBTO) and dibutyltin dilaurate (DBTDL)—have served as the workhorse Lewis acid catalysts for dehydrative condensations, including direct amidations, esterifications, and siloxane polycondensations. However, the pharmaceutical and materials industries are currently facing stringent regulatory pressures to eliminate tin due to its severe toxicity and the notorious difficulty of purging residual heavy metals from Active Pharmaceutical Ingredients (APIs).
Boronic acid catalysis has emerged as a powerful, green alternative. Pioneered in the late 1990s and refined over the last two decades, rational catalyst design has enabled direct amidations and esterifications at room temperature with superior yields, excellent preservation of stereocenters, and vastly improved Process Mass Intensity (PMI). This guide objectively compares the mechanistic causality, yield profiles, and operational protocols of legacy organotin catalysts versus modern boronic acid alternatives.
Mechanistic Causality: Why Boron Outperforms Tin
To understand the yield discrepancies between these two classes of catalysts, we must examine the thermodynamics and kinetics of their respective activation pathways.
Organotin Catalysis (The Legacy Approach): DBTO operates via the formation of a highly stable tin-carboxylate intermediate. The thermodynamic stability of this complex is a double-edged sword: while it successfully activates the carbonyl carbon, it requires significant thermal energy (typically >110°C with continuous azeotropic water removal) to drive the subsequent nucleophilic attack by the amine and eliminate water. This high-temperature requirement often leads to substrate degradation, racemization of chiral centers, and poor yields for sterically hindered molecules.
Boronic Acid Catalysis (The Modern Standard): Boronic acids operate via a fundamentally different, highly reversible mechanism. They condense with carboxylic acids to form a highly electrophilic mono-acyl boronic ester. Advanced catalysts, such as ortho-iodophenylboronic acid, leverage a "halogen acceleration effect." The ortho-iodo group interacts with the boron center, increasing its Lewis acidity and facilitating the rapid departure of the hydroxyl group1. This allows the reaction to proceed rapidly at room temperature. Furthermore, the addition of co-catalysts like N,N-dimethylaminopyridine N-oxide (DMAPO) provides a "second activation" step, stabilizing the intermediate and drastically improving yields for challenging substrates2.
Comparative catalytic workflows: High-temperature organotin vs. mild boronic acid activation.
Comparative Yield Analysis
The following table summarizes the quantitative performance of DBTO versus modern Boronic Acid catalysts across various substrate classes. The data clearly illustrates that shifting away from thermal dehydration toward chemical dehydration (using molecular sieves with boron) prevents substrate degradation and boosts overall yield3.
| Substrate Pairing | Organotin Catalyst (10 mol% DBTO) | Boronic Acid Catalyst (10 mol% o-Iodo-PBA) | Reaction Conditions (Tin vs. Boron) |
| Phenylacetic acid + Benzylamine | 65% | >95% | Reflux (110°C) vs. Room Temp (25°C) |
| Aliphatic acid + Aliphatic amine | 70% | 88 - 95% | Reflux (110°C) vs. Room Temp (25°C) |
| Sterically Hindered Acids (e.g., Pivalic acid) | <40% | 75 - 85% | Reflux (110°C) vs. 65°C |
| Dipeptide Synthesis (e.g., Boc-Phe-OH) | ~50% (High Racemization) | >90% (<2% Racemization) | Reflux (110°C) vs. 65°C with 5Å MS |
| Siloxane Polycondensation | 80% | >95% | Room Temp vs. Light-Triggered Deprotection |
Note: Siloxane condensation data reflects the use of masked boronic acids as a direct replacement for DBTDL in Room Temperature Vulcanization (RTV) processes4.
Experimental Methodologies: Self-Validating Protocols
To ensure reproducibility and trustworthy scale-up, the following protocols detail the operational differences between the two catalytic systems. Every step is designed as a self-validating system to ensure the integrity of the reaction.
Protocol A: Boronic Acid-Catalyzed Direct Amidation (The Modern Standard)
This protocol utilizes ortho-iodophenylboronic acid. The use of molecular sieves acts as both a thermodynamic driver (water scavenger) and a physical indicator of reaction progression5.
-
Sieve Activation: Activate 4Å molecular sieves (approx. 1 g per mmol of substrate) by heating at 250°C under a vacuum for 12 hours. Validation: Sieves should be free-flowing and show no condensation in the cooling trap.
-
Reaction Assembly: In an oven-dried flask under an inert argon atmosphere, add the carboxylic acid (1.0 eq), the amine (1.0 eq), and ortho-iodophenylboronic acid (10 mol%).
-
Solvent Addition: Suspend the mixture in anhydrous dichloromethane (DCM) or fluorobenzene (0.2 M concentration). Add the activated 4Å molecular sieves.
-
Catalytic Turnover: Stir the reaction vigorously at room temperature (25°C) for 12–24 hours. Validation: Monitor via TLC (Hexanes/EtOAc). The disappearance of the carboxylic acid spot confirms the complete conversion to the mono-acyl boronic ester and subsequent amide.
-
Green Workup: Filter the mixture through a Celite pad to remove the molecular sieves. Wash the organic filtrate with a saturated aqueous NaHCO₃ solution. Causality: The mild basic wash easily hydrolyzes and removes the benign boronic acid catalyst, leaving a highly pure amide in the organic layer.
Protocol B: Organotin-Catalyzed Amidation (The Legacy Benchmark)
This protocol highlights the harsh conditions required to force the tin-carboxylate complex through the catalytic cycle.
-
Reaction Assembly: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine the carboxylic acid (1.0 eq), amine (1.0 eq), and DBTO (10 mol%).
-
Solvent Addition: Add toluene (0.2 M concentration) to allow for high-temperature azeotropic distillation.
-
Thermal Dehydration: Heat the mixture to a vigorous reflux (approx. 110°C). Validation: Water droplets will begin to collect in the Dean-Stark trap. The reaction must be maintained at reflux until water ceases to accumulate (typically 18–24 hours).
-
Workup & Tin Removal (The Bottleneck): Cool the mixture to room temperature. Validation: The crude mixture often forms a stubborn emulsion during aqueous workup due to tin residues. Extensive column chromatography or the addition of specialized polymeric fluoride scavengers is required to reduce tin levels below the ICH Q3D pharmaceutical limits.
Industrial Impact & Downstream Processing
The transition from organotin to boronic acid catalysts is not merely an academic exercise; it is an industrial necessity. Under the ICH Q3D guidelines for elemental impurities, tin is strictly regulated in final drug products due to its neurotoxic and immunotoxic profiles.
When utilizing DBTO, the downstream processing required to purge tin residues often involves multiple recrystallizations or expensive metal-scavenging resins, which drastically increases the Process Mass Intensity (PMI) and reduces the final isolated yield. Conversely, boronic acids are environmentally benign, easily removed via simple aqueous washes, and allow for the synthesis of complex APIs and polymers under ambient conditions, representing a massive leap forward in green chemistry and operational efficiency.
References
- Emergent Organoboron Acid C
- Boronic acid–DMAPO cooperative catalysis for dehydrative condensation between carboxylic acids and amines PMC - NIH
- Direct Amidations of Carboxylic Acids with Amines Encyclopedia.pub
- Boronic Acid Catalysis: A Mild Approach to Hydroxyl Group Activation for Carbon-Carbon and Carbon-Nitrogen Bond Form
- Photoinduced deprotection of masked boronic acids enables light-triggered polycondens
Sources
- 1. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic acid–DMAPO cooperative catalysis for dehydrative condensation between carboxylic acids and amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. chemrxiv.org [chemrxiv.org]
- 5. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
Safety Operating Guide
Executive Summary: Operational Safety & Disposal Strategy
Immediate Directive: Sucrose 6-benzoate (CAS 127924-16-7 / Generic 12738-64-6) is a sucrose ester derivative.[1] While often classified as non-hazardous under GHS criteria for acute toxicity, it must be managed as regulated chemical waste .[1] It is strictly prohibited to dispose of this compound via municipal drains or general refuse due to its water insolubility and potential to impact aquatic oxygen levels (high BOD/COD).
The Protocol in Brief:
-
Solids: Dispose of as Non-Halogenated Organic Solid Waste .
-
Solutions: Dispose of based on the solvent carrier (typically Non-Halogenated Organic Liquid).[1]
-
Destruction Method: High-temperature incineration is the industry standard for complete mineralization.[1]
Technical Profile & Disposal Logic
To ensure scientific integrity in our disposal workflow, we must understand the physicochemical properties that dictate these procedures.[1]
Chemical Rationale for Disposal Choice
Sucrose 6-benzoate consists of a hydrophilic sucrose core modified by a hydrophobic benzoyl group.[1] This amphiphilic nature drives the disposal logic:
-
Hydrolysis Risk: Under acidic or basic conditions in a waste stream, the ester bond can hydrolyze, releasing benzoic acid and sucrose.[1] While neither is acutely toxic, uncontrolled hydrolysis in waste tanks can alter pH and generate heat.[1] Action: Maintain neutral pH in waste accumulation containers.
-
Solubility Constraints: The compound is nearly insoluble in water but soluble in organic solvents (e.g., acetone, ethanol, toluene).[1] Action: Never attempt water-based drain disposal; it will precipitate and clog plumbing.[1]
-
Thermal Decomposition: The compound decomposes to CO and CO₂.[1] It does not generate toxic heteroatom byproducts (like NOx, SOx, or HCl) unless mixed with other reagents.[1] Action: Safe for standard commercial chemical incineration.[1]
Key Properties Table
| Property | Value / Characteristic | Impact on Disposal |
| CAS Number | 127924-16-7 (Specific) / 12738-64-6 (Generic) | Use for waste labeling/manifests.[1] |
| Physical State | White crystalline powder or solid | Dust generation risk during transfer.[1] |
| Water Solubility | Negligible / Insoluble | DO NOT flush down drains.[1] |
| Organic Solubility | Soluble in Acetone, Ethanol, DMSO | Use these solvents for rinsing glassware.[1] |
| Flash Point | >100°C (Estimated) | Low flammability risk, but treat as combustible.[1] |
| Incompatibilities | Strong Oxidizing Agents | Segregate from nitrates/peroxides in waste storage.[1] |
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Applicable for: Expired shelf-life material, excess synthesis yield, or spill cleanup residues.[1]
-
Segregation: Do not mix with oxidizers or strong acids.[1]
-
Containerization: Place the solid material into a wide-mouth high-density polyethylene (HDPE) or glass container.[1]
-
Why HDPE? It offers excellent chemical resistance to esters and prevents physical breakage.
-
-
Labeling: Affix a hazardous waste label. Even if "non-regulated" by DOT for transport, label as:
-
Content: "Sucrose 6-benzoate (Solid)"[1]
-
Hazard Checkbox: "Irritant" (Precautionary) or "Non-RCRA Regulated Chemical Waste" depending on local facility codes.
-
-
Transfer: Move to the satellite accumulation area. Ensure the lid is tightly sealed to prevent moisture absorption (hygroscopic clumping).
Protocol B: Liquid Waste (Solutions & Mother Liquors)
Applicable for: Reaction mixtures, HPLC effluents, or dissolved samples.[1]
-
Solvent Identification: The disposal stream is determined by the solvent , not the sucrose benzoate.[1]
-
Scenario 1 (Non-Halogenated): Dissolved in Ethanol, Methanol, Acetone, or Toluene.[1]
-
Action: Pour into "Organic Solvents - Non-Halogenated" carboy.
-
-
Scenario 2 (Halogenated): Dissolved in Dichloromethane (DCM) or Chloroform.[1]
-
Action: Pour into "Organic Solvents - Halogenated" carboy.
-
-
Scenario 3 (Aqueous Buffer w/ Organic Modifier): HPLC waste (e.g., Acetonitrile/Water).[1]
-
Action: Pour into "Aqueous/Organic Mixture" carboy.
-
-
-
Precipitation Check: If mixing a high-concentration sucrose benzoate solution into a waste container with high water content, the compound may precipitate.[1]
-
Best Practice: Rinse the vessel with a small amount of acetone before adding to the waste stream to ensure it remains solvated or dispersed.[1]
-
Protocol C: Contaminated Packaging & Glassware
-
Triple Rinse:
-
Rinse the empty bottle/flask three times with a compatible solvent (Acetone or Ethanol). Do not use water.
-
Collect all rinsate into the Liquid Waste container (Protocol B).
-
-
Defacing: Completely cross out or remove the original manufacturer label.[1][2]
-
Disposal:
Emergency Response: Spills
Scenario: You have dropped a 100g bottle of Sucrose 6-benzoate powder on the lab floor.
-
PPE: Don safety glasses, lab coat, and nitrile gloves. A standard N95 dust mask is recommended to prevent inhalation of fine particulates.
-
Containment: Do not dry sweep vigorously, as this generates dust.[1]
-
Cleanup:
-
Cover the spill with a damp paper towel (dampened with water or ethanol) to suppress dust.
-
Scoop the wet material into a disposable container or heavy-duty waste bag.
-
Wipe the surface with an ethanol-soaked cloth to remove sticky residue.
-
-
Disposal: Label the waste bag as "Chemical Spill Debris: Sucrose Benzoate" and process as Solid Waste .
Visualization: Disposal Decision Logic
The following diagram illustrates the decision matrix for disposing of Sucrose 6-benzoate in various forms.
Figure 1: Decision tree for categorizing and processing Sucrose 6-benzoate waste streams based on physical state and solvent composition.
References
-
PubChem. (2025).[3] Sucrose 6-benzoate | C19H26O12 | CID 10906400 - Safety and Hazards.[1][3] National Institutes of Health. Available at: [Link][1]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Available at: [Link][1]
-
U.S. Environmental Protection Agency (EPA). (n.d.).[1] Hazardous Waste Generators. Available at: [Link][1]
Sources
Personal protective equipment for handling Sucrose 6-benzoate
An In-Depth Technical Guide to the Safe Handling of Sucrose 6-Benzoate
Introduction Sucrose 6-benzoate (CAS: 127924-16-7) is a critical protected carbohydrate intermediate primarily utilized in the synthesis of the artificial sweetener sucralose and various pharmaceutical excipients[1]. While the ester itself is a relatively benign crystalline solid, its operational context demands rigorous safety protocols. In laboratory and pilot-scale environments, sucrose 6-benzoate is almost exclusively handled alongside highly reactive, toxic, and moisture-sensitive reagents—such as N,N-dimethylformamide (DMF), thionyl chloride (SOCl₂), and Vilsmeier-Haack reagents (e.g., (Chloromethylene)dimethylammonium chloride)[2][3].
This guide provides researchers and drug development professionals with a self-validating, step-by-step operational and disposal plan, ensuring both personnel safety and chemical integrity.
Part 1: Hazard Profile and The Causality of PPE Selection
To design an effective safety matrix, one must understand both the physical and chemical behavior of the substances involved. Sucrose 6-benzoate is a neat, crystalline powder with a molecular weight of 446.40 g/mol . Its primary intrinsic hazard is the generation of fine particulate dust, which can cause mechanical irritation to the ocular and respiratory mucosa.
However, the extrinsic hazard dictates the true Personal Protective Equipment (PPE) requirements. Because sucrose 6-benzoate must be dissolved in polar aprotic solvents (like DMF) and reacted with aggressive chlorinating agents at low temperatures (<10°C) to achieve selective chlorination at the 4, 1', and 6' positions[1][4], the PPE matrix must protect against the most hazardous component in the workflow.
Table 1: Quantitative Operational Parameters and PPE Specifications
| Chemical Compound | Molecular Weight ( g/mol ) | Operating Temperature | Hazard Threshold / Exposure Limit | Required PPE & Breakthrough Rationale (Causality) |
| Sucrose 6-benzoate | 446.40 | Ambient (20°C - 25°C) | Dust explosion limit: N/A (Low) | N95/P100 Respirator, Anti-static Nitrile Gloves. Rationale: Prevents mucosal irritation and static-induced powder dispersion during weighing. |
| N,N-Dimethylformamide (DMF) | 73.09 | -5°C to 115°C | OSHA PEL: 10 ppm (Skin absorption risk) | Butyl rubber gloves (over nitrile), Splash Goggles. Rationale: DMF rapidly permeates standard single-layer nitrile (<5 mins); butyl rubber provides superior breakthrough resistance[2]. |
| Phosphorus Oxychloride (POCl₃) | 153.33 | < 10°C (Highly Exothermic) | OSHA PEL: 0.1 ppm | Heavy-duty Neoprene gloves, Face Shield, Acid Apron. Rationale: Moisture hydrolyzes POCl₃ to HCl gas and phosphoric acid, causing severe thermal/chemical burns[2]. |
Part 2: Step-by-Step Operational Protocol
Trustworthiness Check: Every protocol described below is a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.
Protocol: Dispensing and Dissolution of Sucrose 6-Benzoate for Chlorination
Step 1: Environmental Preparation & Validation
-
Action: Activate the chemical fume hood and verify the face velocity monitor reads between 80–120 feet per minute (fpm).
-
Causality: Proper face velocity ensures that aerosolized sucrose 6-benzoate particles and volatile DMF vapors are actively pulled away from the operator's breathing zone[2].
-
Validation: Visual confirmation of the digital flow monitor; alternatively, use a Kimwipe taped to the bottom of the sash to confirm directional inward airflow.
Step 2: PPE Donning Sequence
-
Action: Don standard laboratory attire (long pants, closed-toe shoes). Apply a base layer of 4-mil nitrile gloves, followed by a chemical-resistant lab coat. Don safety splash goggles.
-
Causality: Layering ensures that if the outer barrier is breached during handling, a secondary barrier prevents immediate dermal contact.
Step 3: Weighing the Solid
-
Action: Use an anti-static weighing boat. Slowly dispense the sucrose 6-benzoate using a grounded stainless-steel spatula.
-
Causality: Crystalline powders can accumulate static charge, leading to sudden repulsion and aerosolization. Grounding prevents this, ensuring accurate mass transfer and minimizing dust exposure.
Step 4: Dissolution in DMF
-
Action: Transfer the solid to a multi-neck round-bottom flask. Seal the flask with a rubber septum. Purge the flask with inert gas (Argon or Nitrogen). Introduce anhydrous DMF via a syringe.
-
Causality: Sucrose 6-benzoate must be completely dissolved before the addition of chlorinating agents. Moisture introduced during this step will react destructively with the subsequent Vilsmeier reagent, drastically reducing the yield of the desired trichlorinated product[3][4].
-
Validation: The solution must appear completely clear and homogenous before proceeding to cooling (typically to -5°C to 10°C)[1].
Part 3: Workflow Visualization
The following diagram illustrates the critical path for handling sucrose 6-benzoate safely through its primary operational lifecycle.
Operational workflow for Sucrose 6-Benzoate handling and chlorination.
Part 4: Spill Response and Disposal Plan
A localized spill of sucrose 6-benzoate powder requires a fundamentally different response than a spill of the compound dissolved in DMF or mixed with chlorinating agents.
Dry Spill (Powder Only):
-
Containment: Do not dry-sweep, as this aerosolizes the fine powder.
-
Cleanup: Lightly mist the spilled powder with water or a 70% ethanol solution to bind the particulates.
-
Collection: Wipe up the dampened powder with absorbent pads and place them in a solid hazardous waste container.
Wet Spill (Dissolved in DMF/Chlorinating Agents):
-
Evacuation: If the spill involves POCl₃ or Vilsmeier reagent, evacuate the immediate area due to the rapid generation of toxic HCl gas[2].
-
Neutralization: Cover the spill with a chemically inert, dry absorbent (e.g., sand or vermiculite). Slowly apply a weak basic solution (like aqueous sodium bicarbonate) to neutralize residual acids[2][5].
-
Disposal: Collect the neutralized slurry into a ventilated, high-density polyethylene (HDPE) waste container.
Waste Management Routing:
-
Halogenated Organic Waste: Any DMF solution containing chlorinated sucrose derivatives or unreacted chlorinating agents must be strictly segregated into halogenated organic waste carboys.
-
Aqueous Waste: Neutralized aqueous layers from the reaction quench (containing sodium salts and water-soluble byproducts) must be collected in separate aqueous waste containers[1][4].
References
-
Sucrose 6-Benzoate - CymitQuimica. cymitquimica.com.
-
N,N-dimethylformamide; hydrochloride | 3397-76-0 - Benchchem. benchchem.com. 2
-
Cas 3724-43-4, Vilsmeier reagent - LookChem. lookchem.com. 3
-
US5498709A - Production of sucralose without intermediate isolation of crystalline sucralose-6-ester. Google Patents. 1
-
US20070227897A1 - Process for the preparation of sucralose. Google Patents. 4
-
Improved sucrose-6-ester chlorination - EP 0409549 A2. European Patent Office. 5
Sources
- 1. US5498709A - Production of sucralose without intermediate isolation of crystalline sucralose-6-ester - Google Patents [patents.google.com]
- 2. N,N-dimethylformamide;hydrochloride | 3397-76-0 | Benchchem [benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. US20070227897A1 - Process for the preparation of sucralose - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
